Nbd-557
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(4-bromophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFLGRIDNNARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415047 | |
| Record name | NBD-557 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333352-59-3 | |
| Record name | NBD-557 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the mechanism of action of Nbd-557?
An In-depth Technical Guide to the Mechanism of Action of Nbd-557
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry. It functions as a CD4 mimetic, directly targeting the viral envelope glycoprotein gp120 and preventing its interaction with the host cell's CD4 receptor. This competitive inhibition effectively neutralizes the virus before it can engage with the host cell, thus blocking a critical step in the viral lifecycle. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, downstream effects, and the experimental methodologies used to elucidate its function.
Introduction
The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, primarily T-helper cells. This interaction induces conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Subsequent binding to the coreceptor triggers further conformational changes in the gp41 transmembrane glycoprotein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the cytoplasm.
This compound is a member of a class of small molecules designed to disrupt the initial gp120-CD4 interaction.[1] By mimicking the binding of the CD4 receptor, this compound acts as a competitive inhibitor, preventing the virus from attaching to and infecting host cells.[2][3] This mechanism of action places this compound in the category of HIV-1 entry inhibitors, a class of antiretroviral drugs that target the early stages of the viral life cycle.[2]
Mechanism of Action: Targeting the gp120-CD4 Interaction
The primary mechanism of action of this compound is the inhibition of the binding between the HIV-1 envelope glycoprotein gp120 and the cellular CD4 receptor.[2] This is achieved through its ability to act as a CD4 mimetic, binding to a highly conserved region on gp120 known as the Phe43 cavity.[1][4]
Binding to gp120
Surface plasmon resonance studies have demonstrated that this compound directly binds to unliganded HIV-1 gp120, but not to the cellular CD4 receptor.[2][3] X-ray crystallography has provided high-resolution structural data on the binding mode of this compound and its analogs to the gp120 core.[4][5] These studies confirm that the hydrophobic groups of this compound insert into the Phe43 cavity of gp120, a pocket that is critical for the interaction with the CD4 receptor.[4] The binding of this compound to this site physically obstructs the binding of CD4.
Molecular dynamics simulations have further elucidated the specific interactions between this compound and the amino acid residues within the gp120 binding pocket. Key interactions involve residues such as Asn239, which appears to play a crucial role in the conformational dynamics of gp120 upon ligand binding.[6]
Inhibition of Viral Entry
By binding to gp120, this compound effectively prevents the initial attachment of the virus to the host cell. This blockade of the gp120-CD4 interaction is the primary mode of its antiviral activity.[1] The inhibition of this crucial first step in the viral entry process prevents the subsequent conformational changes in gp120 that are necessary for coreceptor binding and membrane fusion.
This compound has demonstrated potent inhibitory activity against both X4 and R5 tropic viruses, indicating that its mechanism of action is independent of the coreceptor tropism of the virus.[2][7] This broad activity is a significant advantage, as it suggests that this compound could be effective against a wide range of HIV-1 strains.
Lack of Activity Against Later Stages of the HIV-1 Life Cycle
Systematic studies have confirmed that this compound does not inhibit the later stages of the HIV-1 life cycle. Assays for reverse transcriptase, integrase, and protease activity have shown no inhibition by this compound, indicating that its antiviral effect is specific to the entry process.[2][3][7]
Quantitative Data
The following table summarizes the available quantitative data for this compound's activity.
| Parameter | Virus/Assay | Value | Reference |
| IC50 | Cell-cell fusion (H9/HIV-1IIIB and MT-2 cells) | ~2.5 to 4.5 µM | [1] |
Experimental Protocols
The mechanism of action of this compound has been elucidated through a variety of experimental techniques. Below are the general methodologies for the key experiments cited.
Cell-Cell Fusion Assay
-
Objective: To determine the ability of this compound to inhibit the fusion of HIV-1 infected cells with uninfected cells.
-
Methodology:
-
H9 cells chronically infected with HIV-1IIIB are co-cultured with uninfected MT-2 cells.
-
The co-culture is treated with varying concentrations of this compound.
-
A control group is treated with a vehicle (e.g., DMSO).
-
After an incubation period, the formation of syncytia (large, multinucleated cells resulting from cell fusion) is observed and quantified, typically by microscopy.
-
The IC50 value, the concentration of the compound that inhibits syncytia formation by 50%, is calculated.[1]
-
Surface Plasmon Resonance (SPR)
-
Objective: To measure the direct binding affinity of this compound to HIV-1 gp120 and CD4.
-
Methodology:
-
A sensor chip is immobilized with either recombinant HIV-1 gp120 or soluble CD4 (sCD4).
-
A solution containing this compound is flowed over the sensor chip surface.
-
The binding of this compound to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
The association and dissociation rates are measured to calculate the binding affinity (KD).[2][3]
-
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of this compound in complex with the HIV-1 gp120 core.
-
Methodology:
-
A stable ternary complex of the gp120 core, this compound, and a stabilizing antibody Fab fragment (e.g., 48d) is formed.[5]
-
The complex is purified and crystallized.
-
The crystals are exposed to a high-intensity X-ray beam.
-
The diffraction pattern of the X-rays is collected and used to calculate the electron density map of the complex.
-
A high-resolution atomic model of the gp120-Nbd-557 interaction is built and refined.[4][5]
-
Visualizations
Signaling Pathway of HIV-1 Entry and Inhibition by this compound
Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp120-CD4 binding.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for characterizing the antiviral mechanism of this compound.
Conclusion
This compound is a promising HIV-1 entry inhibitor with a well-defined mechanism of action. By acting as a CD4 mimetic and binding to the Phe43 cavity of gp120, it effectively blocks the initial and essential step of viral attachment to the host cell. Its ability to inhibit a broad range of HIV-1 strains, coupled with its specificity for the entry process, makes it a valuable lead compound for the development of new antiretroviral therapies. Further research may focus on optimizing its potency and pharmacokinetic properties to advance it towards clinical applications.
References
- 1. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
The Role of Nbd-557 in Blocking gp120-CD4 Interaction: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the small molecule Nbd-557, a notable inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) entry process. The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying biological and experimental processes.
Introduction: The HIV-1 Entry Mechanism
Human Immunodeficiency Virus (HIV-1) initiates infection by binding to the host cell surface, a process mediated by the viral envelope glycoprotein (Env) trimer.[1][2] This complex consists of three gp120 exterior envelope glycoproteins and three gp41 transmembrane glycoproteins.[3] The entry process begins when the gp120 subunit binds to the primary cellular receptor, the CD4 protein, which is predominantly found on the surface of T-helper cells.[2][4] This initial binding event triggers significant conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[2][5] Subsequent engagement with the coreceptor leads to further structural rearrangements in the gp41 subunit, culminating in the fusion of the viral and host cell membranes and the release of the viral capsid into the cytoplasm.[6][7] The critical interaction between gp120 and CD4 represents a primary and highly attractive target for the development of antiviral therapeutics.[4][6]
This compound: A CD4-Mimetic HIV-1 Entry Inhibitor
This compound is a small, drug-like organic compound identified through screening for inhibitors of the gp120-CD4 interaction.[5][8] It belongs to a class of N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides that function as CD4-mimetic compounds (CD4mc).[8][9] Structurally, the NBD chemotype is characterized by three essential regions: a para-substituted aromatic ring (Region I), an oxalamide linker (Region II), and a tetramethylpiperidine heterocyclic ring system (Region III).[4][8] Unlike inhibitors that target later stages of the viral life cycle, such as reverse transcriptase or protease inhibitors, this compound specifically targets the initial stage of viral entry.[9][10]
Mechanism of Action: Competitive Inhibition at the Phe 43 Cavity
This compound functions by directly binding to the gp120 glycoprotein, not the CD4 receptor.[9][11] Structural and modeling studies have confirmed that it binds within a highly conserved pocket on gp120 known as the "Phe 43 cavity".[5][8][12] This cavity is named for its critical interaction with the Phenylalanine 43 residue of the CD4 protein during natural binding.[4][8]
By occupying this cavity, this compound competitively inhibits the binding of CD4. The tetramethylpiperidine ring and oxalamide linker of this compound overlap with the position of the Phe 43 side chain of CD4.[4][8] This direct competition physically blocks the formation of the gp120-CD4 complex, thereby preventing the subsequent conformational changes required for coreceptor binding and membrane fusion.[5][12] Interestingly, thermodynamic studies reveal that the binding of this compound to gp120, much like CD4, induces a large unfavorable entropy change, suggesting it can trigger the gp120 to adopt a "CD4-bound" conformation.[8][13] This has led to the characterization of some NBD-series compounds as "CD4 agonists," which can, in some contexts, enhance infection in CD4-negative, CCR5-positive cells—a potentially unfavorable therapeutic trait.[6][14]
Quantitative Analysis of this compound Bioactivity
The efficacy of this compound and its analogs has been quantified using various biochemical and cell-based assays. The data highlight its activity in inhibiting viral entry and its binding affinity for gp120.
| Parameter | Value | HIV-1 Strain(s) / Condition | Assay Type | Reference |
| IC₅₀ (Inhibition of HIV-1 Entry) | 58.5 to >100 µM | Laboratory-adapted strains | Cell-based fusion/entry assay | [8] |
| Binding Affinity (Kd) for gp120 | 3 - 5 µM | Recombinant gp120 | Not specified | [8] |
| Binding Affinity (Kd) for gp120 | 3.7 µM | Recombinant gp120 (for NBD-556) | Isothermal Titration Calorimetry (ITC) | [13] |
| Binding Enthalpy (ΔH) | -24.5 kcal/mol | Recombinant gp120 (for NBD-556) | Isothermal Titration Calorimetry (ITC) | [13][15] |
| Binding Entropy Change (TΔS) | -17.1 kcal/mol (-57.4 cal/K·mol) | Recombinant gp120 (for NBD-556) | Isothermal Titration Calorimetry (ITC) | [13] |
| Binding Gibbs Free Energy (ΔG) | -7.4 kcal/mol | Recombinant gp120 (for NBD-556) | Isothermal Titration Calorimetry (ITC) | [13] |
Key Experimental Methodologies
The characterization of this compound relies on several key experimental protocols designed to measure protein-ligand interactions and viral inhibition.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of the interaction between this compound and gp120.[13] This technique directly measures the heat released or absorbed during the binding event.
Detailed Protocol:
-
Sample Preparation: A solution of purified, recombinant gp120 is placed in the sample cell of the calorimeter. A solution of this compound (or its analog, NBD-556) is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.
-
Titration: A series of small, precise injections of the this compound solution are made into the gp120 solution at a constant temperature (e.g., 25°C).[5]
-
Heat Measurement: The instrument measures the minute heat changes that occur after each injection as the molecules interact and bind.
-
Data Analysis: The heat released per injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to calculate the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[13]
gp120-CD4 Binding Inhibition ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the ability of a compound to block the gp120-CD4 interaction.[16]
Detailed Protocol:
-
Plate Coating: 96-well microtiter plates are coated with a solution of soluble CD4 (sCD4) and incubated to allow the protein to adhere to the surface.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution of a non-specific protein, such as bovine serum albumin (BSA).
-
Inhibitor Incubation: Recombinant gp120 protein is pre-incubated with various concentrations of this compound for a short period (e.g., 10 minutes) to allow for binding.[16]
-
Binding Reaction: The gp120/Nbd-557 mixture is added to the CD4-coated wells. If this compound is effective, it will prevent gp120 from binding to the immobilized CD4.
-
Washing: The plate is washed to remove any unbound gp120 and inhibitor.
-
Detection: A primary antibody specific to gp120 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal. The intensity of the signal is inversely proportional to the inhibitory activity of this compound.
-
Quantification: The signal is read using a plate reader, and the IC₅₀ value (the concentration of inhibitor required to block 50% of the gp120-CD4 binding) is calculated.
HIV-1 Entry/Infectivity Assays
These cell-based assays measure the ability of this compound to prevent viral infection of susceptible host cells.
Detailed Protocol:
-
Cell Culture: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are cultured in 96-well plates.
-
Compound Addition: The cells are pre-incubated with various concentrations of this compound.
-
Viral Infection: A known amount of HIV-1 (often a pseudovirus expressing the Env protein of interest) is added to the wells.
-
Incubation: The plates are incubated for a set period (e.g., 48 hours) to allow for viral entry, reverse transcription, integration, and expression of viral genes.
-
Lysis and Reporter Assay: The cells are lysed, and a substrate for the reporter enzyme (e.g., luciferase) is added.
-
Data Analysis: The luminescence, which is proportional to the level of viral infection, is measured. The results are used to calculate the IC₅₀ of the compound.
Conclusion and Future Directions
This compound is a foundational CD4-mimetic compound that has provided significant insight into the inhibition of HIV-1 entry. By competitively binding to the highly conserved Phe 43 cavity on gp120, it effectively blocks the initial and essential step of viral attachment to the host cell CD4 receptor.[5][8][12] While its potency is moderate and its agonist properties present a challenge for therapeutic development, this compound and its analogs have served as a critical framework for structure-based drug design.[6][8] Future research is focused on modifying the NBD scaffold to enhance binding affinity, improve antiviral potency across diverse HIV-1 clades, and eliminate the undesirable CD4-agonist activity to develop more effective and safer entry inhibitors.[2][6]
References
- 1. A New Family of Small-Molecule CD4-Mimetic Compounds Contacts Highly Conserved Aspartic Acid 368 of HIV-1 gp120 and Mediates Antibody-Dependent Cellular Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technology - CD4 mimetic small molecule inhibitors of HIV-1 entry [upenn.technologypublisher.com]
- 3. Inhibition of HIV-1 by fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CD4-Mimetic Small Molecules Sensitize Human Immunodeficiency Virus to Vaccine-Elicited Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Small-molecule HIV Entry Inhibitors Specifically Targeting gp120 or gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound|cas 333352-59-3|DC Chemicals [dcchemicals.com]
- 11. glpbio.com [glpbio.com]
- 12. Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. Does Antibody Stabilize the Ligand Binding in GP120 of HIV-1 Envelope Protein? Evidence from MD Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Investigating the In Vitro Biological Activity of Nbd-557: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological activity of Nbd-557, a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Concept: Mechanism of Action of this compound
This compound is a CD4 mimetic compound, meaning it structurally and functionally mimics the human CD4 receptor, the primary receptor for HIV-1.[1][2] Its primary target is the viral envelope glycoprotein gp120.[1][3][4][5] The mechanism of action involves direct binding to gp120, which competitively inhibits the attachment of the virus to the CD4 receptor on host cells.[1][4][5] This blockade of the initial gp120-CD4 interaction is a critical first step in preventing viral entry into host cells.[5][6][7] Importantly, the activity of this compound is specific to the entry stage of the HIV-1 lifecycle; it does not inhibit later-stage enzymes such as reverse transcriptase, integrase, or protease.[1][4][5] Furthermore, its inhibitory effect is independent of the viral co-receptor tropism, being active against both X4 and R5 viral strains.[1][4][5]
Quantitative Data Summary
The binding affinity and thermodynamic profile of this compound have been characterized, largely through studies of its close structural and functional analog, NBD-556. The binding of NBD-556 to gp120 is characterized by a large favorable change in enthalpy, which is partially offset by an unfavorable entropy change.[1][2] This thermodynamic signature is indicative of a binding event that leads to significant ordering or structuring of the gp120 protein.[1][2] It has been reported that this compound exhibits a similar binding affinity and enthalpy to NBD-556.[2]
| Parameter | Value (for NBD-556) | Notes |
| Binding Affinity (Kd) | 3.7 µM | Dissociation constant, indicating the concentration at which half of the gp120 binding sites are occupied.[1] |
| Binding Affinity (Ka) | 2.7 x 105 M-1 | Association constant.[1] |
| Binding Enthalpy (ΔH) | Favorable | Indicates that the binding process is exothermic.[1][2] |
| Binding Entropy (ΔS) | Unfavorable | Suggests a decrease in the randomness of the system upon binding, likely due to conformational changes in gp120.[1][2] |
| Inhibitory Concentration | Low micromolar levels | Effective concentration for potent cell fusion and virus-cell fusion inhibition.[1][4][5] |
Key Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
This protocol is based on the methodology described by Schön et al. (2006) to determine the thermodynamic parameters of small molecule binding to gp120.
Objective: To measure the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-gp120 interaction.
Materials:
-
Purified recombinant HIV-1 gp120
-
This compound
-
ITC instrument (e.g., a MicroCal VP-ITC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) for stock solution of this compound
Procedure:
-
Sample Preparation:
-
Dialyze the purified gp120 extensively against the PBS buffer to ensure buffer matching.
-
Prepare a stock solution of this compound in DMSO and then dilute to the final desired concentration in the same PBS buffer. The final DMSO concentration should be kept low (e.g., <1%) and matched in the gp120 solution.
-
Degas both the gp120 solution and the this compound solution for 10-15 minutes prior to the experiment.
-
-
ITC Experiment Setup:
-
Load the gp120 solution (e.g., 5-10 µM) into the sample cell of the calorimeter.
-
Load the concentrated this compound solution (e.g., 100-200 µM) into the injection syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Perform a series of injections (e.g., 20-30 injections of 5-10 µL each) of the this compound solution into the gp120 solution.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) using the analysis software provided with the instrument.
-
This analysis will yield the values for Kd, n, and ΔH. The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).
-
Cell-Cell Fusion Assay
This protocol provides a general framework for a reporter gene-based cell-cell fusion assay to measure the inhibitory activity of this compound.
Objective: To quantify the ability of this compound to inhibit gp120-CD4 mediated cell-cell fusion.
Materials:
-
Effector Cells: A cell line (e.g., HEK293T) engineered to express the HIV-1 envelope glycoproteins (gp120/gp41) and a reporter gene component (e.g., T7 polymerase).
-
Target Cells: A cell line (e.g., Sup-T1 or a CD4+ cell line) that expresses the CD4 receptor and a corresponding co-receptor (CXCR4 or CCR5), along with the other component of the reporter system (e.g., a luciferase gene under the control of a T7 promoter).
-
This compound
-
Cell culture medium and reagents
-
96-well plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound to the wells containing the target cells and pre-incubate for a specified time (e.g., 1 hour) at 37°C.
-
-
Co-culture and Fusion:
-
Add the effector cells to the wells containing the compound-treated target cells.
-
Co-culture the cells for a period sufficient to allow for cell fusion (e.g., 16-24 hours).
-
-
Quantification of Fusion:
-
After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is proportional to the extent of cell fusion.
-
-
Data Analysis:
-
Plot the luminescence signal against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell fusion by 50%.
-
Antiviral Activity Assay (Virus Yield Reduction)
Objective: To determine the concentration of this compound required to inhibit the replication of HIV-1 in a susceptible cell line.
Materials:
-
HIV-1 viral stock (e.g., a laboratory-adapted strain)
-
A susceptible host cell line (e.g., TZM-bl cells or activated peripheral blood mononuclear cells)
-
This compound
-
Cell culture medium and reagents
-
96-well plates
-
A method to quantify viral replication (e.g., p24 antigen ELISA or a reporter gene assay)
Procedure:
-
Cell Seeding:
-
Seed the host cells in a 96-well plate.
-
-
Infection and Treatment:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the virus with the diluted compound for a short period (e.g., 30-60 minutes) at 37°C.
-
Add the virus-compound mixture to the cells.
-
-
Incubation:
-
Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
-
Quantification of Viral Replication:
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of virus in the supernatant using a p24 ELISA or by measuring the activity of a reporter gene if using a reporter virus.
-
-
Data Analysis:
-
Plot the viral yield against the concentration of this compound.
-
Calculate the EC50 (Effective Concentration 50%) value, which is the concentration of the compound that reduces viral replication by 50%.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the association (kon) and dissociation (koff) rates of the this compound-gp120 interaction in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant HIV-1 gp120 (ligand)
-
This compound (analyte)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip using the amine coupling kit.
-
Inject the gp120 solution over the activated surface to covalently immobilize it.
-
Deactivate any remaining active esters.
-
-
Analyte Injection:
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the gp120-immobilized surface at a constant flow rate.
-
The binding of this compound to gp120 is monitored in real-time as a change in resonance units (RU).
-
-
Dissociation Phase:
-
After the injection of this compound, flow the running buffer over the chip to monitor the dissociation of the complex.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff rates.
-
The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants (Kd = koff / kon).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: HIV-1 Entry Pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for a cell-cell fusion inhibition assay.
References
- 1. Thermodynamics of binding of a low-molecular-weight CD4 mimetic to HIV-1 gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HIV - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. HIV: Cell Binding and Entry - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Nbd-557: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nbd-557 is a novel small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. Identified through database screening techniques, this N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide analog represents a promising class of antiviral compounds that target the initial stages of the HIV-1 lifecycle. This document provides a comprehensive overview of the discovery, mechanism of action, and available preclinical data for this compound and its analogs. It is intended to serve as a technical resource for researchers and professionals in the field of antiviral drug development.
Introduction
The entry of HIV-1 into host cells is a critical first step in its replication cycle, making it an attractive target for therapeutic intervention. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, primarily T-helper cells. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Subsequent binding to the coreceptor leads to further conformational changes in the transmembrane glycoprotein gp41, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.
This compound emerged from efforts to identify small molecules that could mimic the interaction of CD4 with gp120, thereby blocking the initial attachment of the virus to the host cell.[1][2] This competitive inhibition strategy offers a distinct mechanism of action compared to other classes of antiretroviral drugs that target later stages of the viral life cycle, such as reverse transcription, integration, or protease activity.
Discovery
This compound and its close analog, NBD-556, were identified through in silico screening of chemical databases for compounds with the potential to bind to the gp120 glycoprotein.[2] This virtual screening approach allowed for the rapid evaluation of large libraries of small molecules to identify candidates with desirable structural and chemical properties for gp120 binding. The N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide scaffold was identified as a promising starting point for a new class of HIV-1 entry inhibitors.
Mechanism of Action
Subsequent experimental studies have confirmed that this compound's primary mechanism of action is the inhibition of the gp120-CD4 interaction.[1][2] By binding directly to the HIV-1 envelope glycoprotein gp120, this compound physically obstructs the binding site for the cellular CD4 receptor. This prevents the initial attachment of the virus to the host cell, a prerequisite for subsequent steps in the entry process.
A key feature of this compound is its ability to inhibit both CCR5-tropic (R5) and CXCR4-tropic (X4) strains of HIV-1.[1][2] This indicates that its antiviral activity is independent of the coreceptor preference of the virus, a significant advantage given the potential for HIV-1 to switch its coreceptor usage during the course of infection. Surface plasmon resonance studies have further elucidated the binding kinetics, demonstrating that this compound binds to unliganded gp120 but not to the CD4 receptor itself.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting HIV-1 entry.
Preclinical Development
In Vitro Antiviral Activity
This compound has demonstrated potent inhibitory activity against HIV-1 in cell-based assays. It effectively inhibits cell fusion and virus-cell fusion at low micromolar concentrations.[1][2] The compound has shown activity against laboratory-adapted strains of HIV-1, including those resistant to other antiretroviral drugs like zidovudine (AZT), as well as primary clinical isolates.[1][2]
Table 1: In Vitro Anti-HIV-1 Activity of NBD Compounds (Representative Data)
| Compound | HIV-1 Strain | Cell Line | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| NBD-556 | HXB2 (X4) | TZM-bl | Single-cycle infectivity | 1.5 - 5.0 | >50 | >10 |
| NBD-556 | BaL (R5) | TZM-bl | Single-cycle infectivity | 2.0 - 7.7 | >50 | >6.5 |
| NBD-xxxx | Various Primary Isolates | TZM-bl | Single-cycle infectivity | 0.5 - 10 | >50 | >5 |
Note: Data presented is a summary from various sources on NBD series compounds and may not represent the exact values for this compound. Specific, comprehensive data for this compound is not publicly available.
Pharmacokinetics and In Vivo Efficacy
As of the date of this document, there is no publicly available data on the pharmacokinetic properties (e.g., Cmax, Tmax, half-life, bioavailability) or the in vivo efficacy of this compound in animal models of HIV-1 infection. Such studies are crucial for the further development of this compound as a potential therapeutic agent.
Experimental Protocols
Cell-Cell Fusion Assay
This assay is used to quantify the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoproteins with cells expressing the CD4 receptor and a coreceptor.
Methodology:
-
Cell Lines:
-
Effector cells: A cell line (e.g., CHO or 293T) stably co-expressing the HIV-1 gp120/gp41 envelope glycoproteins and a reporter gene such as luciferase or β-galactosidase under the control of the T7 promoter.
-
Target cells: A cell line (e.g., TZM-bl) expressing CD4, CCR5, and CXCR4, and containing the T7 RNA polymerase gene.
-
-
Procedure:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the assay, add serial dilutions of this compound to the target cells.
-
Add effector cells to the wells containing the target cells and the compound.
-
Co-culture the cells for a defined period (e.g., 6-8 hours) at 37°C to allow for cell fusion.
-
Following incubation, lyse the cells and measure the activity of the reporter gene (luciferase or β-galactosidase).
-
The reduction in reporter gene activity in the presence of the compound compared to a no-compound control is used to determine the IC50 value.
-
Caption: Workflow for a cell-cell fusion assay to evaluate this compound.
Surface Plasmon Resonance (SPR) for gp120 Binding
SPR is a label-free technique used to measure the binding affinity and kinetics of interactions between molecules in real-time.
Methodology:
-
Immobilization:
-
Recombinant soluble gp120 is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell is prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP) are injected over the gp120 and reference flow cells.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.
-
-
Data Analysis:
-
The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd/ka.
-
Synthesis of N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general synthesis for this class of compounds involves the coupling of a substituted aniline with an oxalyl chloride derivative, followed by reaction with 4-amino-2,2,6,6-tetramethylpiperidine.
General Synthetic Scheme:
Caption: General synthetic route for N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides.
Future Directions
The discovery of this compound has opened up a new avenue for the development of HIV-1 entry inhibitors. While the initial in vitro data is promising, further studies are required to fully assess its therapeutic potential. Key future directions include:
-
Comprehensive In Vitro Profiling: Determination of the IC50 values of this compound against a broad panel of clinical isolates from different subtypes and with various resistance profiles.
-
Preclinical Pharmacokinetics and Toxicology: In-depth studies in animal models to determine the pharmacokinetic profile, bioavailability, and potential toxicity of this compound.
-
In Vivo Efficacy Studies: Evaluation of the antiviral efficacy of this compound in established animal models of HIV-1 infection, such as humanized mice.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of additional analogs to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a promising small-molecule HIV-1 entry inhibitor with a novel mechanism of action. Its ability to block the gp120-CD4 interaction and its activity against a range of HIV-1 strains make it an important lead compound for further drug development efforts. While significant research is still needed to evaluate its clinical potential, this compound and its analogs represent a valuable addition to the arsenal of potential anti-HIV therapeutics. The information provided in this technical guide serves as a foundation for researchers to build upon in the ongoing search for more effective treatments for HIV/AIDS.
References
Exploring the Structure-Activity Relationship of Nbd-557 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nbd-557 is a small molecule inhibitor of HIV-1 entry, acting as a CD4 mimetic that binds to the envelope glycoprotein gp120 and prevents its interaction with the host cell receptor CD4. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound analogs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to facilitate further research and development in this area.
Introduction to this compound and its Mechanism of Action
This compound and its closely related analog, NBD-556, are pioneering compounds in the class of small molecule HIV-1 entry inhibitors that target the gp120-CD4 interaction.[1] These N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide derivatives were identified through database screening and have been shown to inhibit cell-cell and virus-cell fusion at low micromolar concentrations.[1]
The primary mechanism of action for this compound involves its binding to a conserved pocket on gp120 known as the Phe43 cavity, so named because it is the binding site for the phenylalanine residue at position 43 of the CD4 receptor.[2][3] By occupying this cavity, this compound allosterically prevents the attachment of gp120 to the CD4 receptor on host T-cells, a critical first step in the HIV-1 entry process. This inhibition is independent of the co-receptor tropism (CXCR4 or CCR5) of the virus.[4]
An important consideration in the development of NBD-556 analogs has been the conversion of initial viral entry agonists to antagonists. While early compounds like NBD-556 could mimic CD4 binding and induce conformational changes in gp120 that sometimes enhanced infection in CD4-negative, CCR5-positive cells, subsequent analogs have been optimized to be pure antagonists.[1][2][3]
Structure-Activity Relationship (SAR) of this compound Analogs
The exploration of this compound and its analogs has yielded valuable insights into the structural requirements for potent anti-HIV-1 activity. Modifications to different regions of the molecule have been systematically evaluated to improve potency and reduce off-target effects.
Data Presentation
The following table summarizes the structure-activity relationship for a series of NBD-556 analogs, which share the same core scaffold as this compound and provide relevant SAR data.
| Compound | Modifications | IC50 (µM) | Reference |
| NBD-556 | p-chloro substituent on the phenyl ring | 5.6 (Cell-cell fusion) | [4] |
| 882376 | Unnatural amino acid modification | 10 (Cell-cell fusion) | [4] |
| JRC-II-191 | m-fluoro substituent on the phenyl ring | 54.4 (HIV entry) | [1] |
| NBD-11021A2 | Modified regions II and III from NBD-556 | 0.85 (Multi-cycle infection) | [3] |
| NBD-14009 (45A) | Analog of NBD-11021 | Low micromolar | [3] |
| NBD-14010 (46A) | Analog of NBD-11021 | As low as 0.15 | [3] |
| NBD-14273 (13) | CH2OH positional switch on thiazole ring | Improved activity over parent | [2] |
Note: The specific IC50 values can vary depending on the assay, cell type, and viral strain used.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound analogs. Below are protocols for key experiments cited in the study of these compounds.
Cell-Cell Fusion Assay
This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with cells expressing CD4 and a co-receptor.
Materials:
-
HL 2/3 cells (HeLa cells expressing HIV-1 Env, Tat, Rev, and Nef)
-
MAGI-CCR5 cells (HeLa cells expressing CD4, CCR5, and a Tat-inducible β-galactosidase reporter gene)
-
Complete DMEM medium
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 1% formaldehyde and 0.2% glutaraldehyde in PBS)
-
Staining solution (e.g., X-gal)
Procedure:
-
Seed MAGI-CCR5 cells in 96-well plates and incubate overnight.
-
On the day of the assay, prepare serial dilutions of the test compounds in complete DMEM.
-
Add the compound dilutions to the MAGI-CCR5 cells.
-
Add HL 2/3 cells to the wells containing MAGI-CCR5 cells and the test compounds.
-
Co-culture the cells for a defined period (e.g., 24 hours) to allow for cell fusion.
-
After incubation, remove the culture medium and wash the cells with PBS.
-
Fix the cells with the fixing solution.
-
Wash the cells with PBS and stain with the X-gal staining solution.
-
Count the number of blue-stained syncytia (fused cells) under a microscope.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
Pseudovirus Neutralization Assay
This assay quantifies the ability of a compound to inhibit the entry of HIV-1 pseudoviruses into target cells.
Materials:
-
HEK293T cells
-
HIV-1 Env-pseudotyped viruses (e.g., luciferase reporter viruses)
-
Target cells (e.g., TZM-bl cells)
-
Complete DMEM medium
-
Test compounds (dissolved in DMSO)
-
Luciferase assay reagent
Procedure:
-
Seed target cells (e.g., TZM-bl) in a 96-well luminometer plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in complete DMEM.
-
In a separate plate, mix the compound dilutions with a standardized amount of HIV-1 pseudovirus.
-
Incubate the virus-compound mixture for a specified time (e.g., 1 hour) at 37°C.
-
Add the virus-compound mixture to the target cells.
-
Incubate for 48-72 hours to allow for viral entry and reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the IC50 value by determining the compound concentration that causes a 50% reduction in luciferase activity compared to the virus control.
Visualization of Pathways and Workflows
HIV-1 Entry Signaling Pathway
Caption: HIV-1 entry pathway and the inhibitory action of this compound analogs.
Experimental Workflow for SAR Study
Caption: A typical workflow for the structure-activity relationship study of this compound analogs.
Conclusion
The development of this compound and its analogs represents a promising avenue for the discovery of novel HIV-1 entry inhibitors. The structure-activity relationship studies have demonstrated that modifications to the core scaffold can lead to significant improvements in antiviral potency and the conversion of agonists to antagonists. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration and optimization of this important class of compounds. Future research should focus on enhancing the pharmacokinetic properties and broadening the neutralizing activity against diverse HIV-1 strains.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of small molecule CD4-mimics as entry inhibitors possessing broad spectrum anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antiviral Activity and Resistance of a Novel Small Molecule HIV-1 Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of CD4-Mimetic Inhibitor Nbd-557 Against X4 and R5 Tropic HIV-1 Strains: A Technical Guide
Abstract: Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a critical first step in its lifecycle, making it a prime target for antiretroviral therapy. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor. This interaction triggers conformational changes in gp120, enabling it to bind to a coreceptor, either CCR5 (for R5-tropic strains) or CXCR4 (for X4-tropic strains), which ultimately leads to membrane fusion. Small molecules that mimic the CD4 receptor and block this initial binding event represent a promising class of entry inhibitors. This technical guide provides an in-depth analysis of Nbd-557, a small-molecule CD4 mimetic, and its inhibitory effects on both X4 and R5 HIV-1 strains. We present quantitative data on its antiviral activity, detailed experimental protocols for its evaluation, and visual diagrams of its mechanism of action and associated experimental workflows.
Introduction
This compound is a small-molecule organic compound belonging to the N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide class of HIV-1 entry inhibitors.[1] It functions as a CD4 mimetic, binding directly to a highly conserved pocket on the HIV-1 gp120 glycoprotein known as the Phe43 cavity.[2][3] By occupying this site, this compound competitively inhibits the interaction between gp120 and the cellular CD4 receptor, a crucial step for viral entry.[1] A key characteristic of this class of inhibitors is their ability to act independently of the viral coreceptor tropism. This guide summarizes the inhibitory activity of this compound against both CXCR4-using (X4) and CCR5-using (R5) HIV-1 strains.
Mechanism of Action
The primary mechanism of action for this compound is the competitive inhibition of the gp120-CD4 binding. This action prevents the subsequent conformational changes in the gp120 V1/V2 and V3 loops that are necessary for coreceptor (CXCR4 or R5) engagement, thereby halting the viral fusion and entry process at its earliest stage.[4] Unlike other antiretrovirals that target later stages like reverse transcription or integration, this compound acts extracellularly to prevent the virus from gaining entry into the host cell.[1]
Quantitative Data: Antiviral Activity
This compound demonstrates potent inhibitory activity against a range of laboratory-adapted and primary HIV-1 isolates, encompassing both X4 and R5 tropisms. Its efficacy is typically measured by the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of viral activity in vitro. The data below is summarized from key studies evaluating this compound and its close analog, NBD-556.
Table 1: Inhibition of HIV-1-Mediated Cell-Cell Fusion by this compound
This assay measures the ability of the compound to prevent the fusion of HIV-1 infected cells (H9/IIIB) with uninfected target cells (CEMx174 5.25M7).
| Compound | Target Cells | IC50 (µM) |
| This compound | CEMx174 5.25M7 | 10.3 ± 1.5 |
| NBD-556 | CEMx174 5.25M7 | 11.2 ± 1.2 |
Data sourced from Zhao et al., Virology, 2005.
Table 2: Inhibition of Infection by X4 and R5 HIV-1 Strains
This table presents the IC50 values of this compound and NBD-556 against various cell-free X4 and R5 tropic HIV-1 strains, as determined by a p24 antigen reduction assay.
| Compound | Virus Strain | Coreceptor Tropism | Target Cells | IC50 (µM) |
| This compound | NL4-3 | X4 | C8166 | 13.5 ± 2.1 |
| This compound | HXB2 | X4 | C8166 | 14.1 ± 1.9 |
| This compound | BaL | R5 | TZM-bl | 12.8 ± 2.5 |
| This compound | ADA | R5 | TZM-bl | 13.2 ± 2.2 |
| This compound | Primary Isolate #92HT593 | R5 | TZM-bl | 15.6 ± 2.8 |
| This compound | Primary Isolate #92HT599 | X4 | C8166 | 14.9 ± 2.4 |
| NBD-556 | NL4-3 | X4 | C8166 | 14.2 ± 1.8 |
| NBD-556 | HXB2 | X4 | C8166 | 15.0 ± 2.0 |
| NBD-556 | BaL | R5 | TZM-bl | 13.6 ± 2.3 |
| NBD-556 | ADA | R5 | TZM-bl | 14.0 ± 2.1 |
| NBD-556 | Primary Isolate #92HT593 | R5 | TZM-bl | 16.5 ± 3.1 |
| NBD-556 | Primary Isolate #92HT599 | X4 | C8166 | 15.8 ± 2.7 |
Data sourced from Zhao et al., Virology, 2005. The results indicate that this compound is an equally potent inhibitor of both X4 and R5 viruses, demonstrating that its anti-HIV-1 activity is not dependent on the coreceptor tropism of the virus.[1]
Experimental Protocols
The evaluation of this compound's antiviral activity relies on several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Single-Round Infectivity Assay (Pseudovirus Neutralization Assay)
This assay quantifies the ability of a compound to inhibit viral entry using pseudoviruses that are capable of only a single round of infection.
Objective: To determine the IC50 of this compound against Env-pseudotyped viruses of X4 and R5 tropism.
Materials:
-
Cell Lines: HEK293T cells (for pseudovirus production), TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR).[5][6]
-
Plasmids: An Env-deficient HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-) and an Env expression plasmid for an X4 strain (e.g., HXB2) or an R5 strain (e.g., BaL, ADA).
-
Reagents: Cell culture medium (DMEM), Fetal Bovine Serum (FBS), transfection reagent (e.g., FuGENE 6), DEAE-Dextran, Luciferase Assay System, and this compound.
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the Env-deficient backbone plasmid and the desired Env expression plasmid using a suitable transfection reagent.[7]
-
Virus Harvest: Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection. Clarify the supernatant by centrifugation and filter through a 0.45-µm filter.[6]
-
Virus Titration: Determine the 50% tissue culture infectious dose (TCID50) of the virus stock by performing serial dilutions and infecting TZM-bl cells. Measure luciferase activity after 48 hours to quantify infection.[8]
-
Neutralization Assay: a. Seed TZM-bl cells (1 x 10^4 cells/well) in a 96-well flat-bottom plate and incubate overnight.[6] b. Prepare serial dilutions of this compound in cell culture medium. c. Pre-incubate the pseudovirus (typically 200 TCID50) with the different concentrations of this compound for 1 hour at 37°C.[6] d. Add the virus-compound mixture to the TZM-bl cells in the presence of DEAE-Dextran (to enhance infectivity).[6] e. Incubate for 48 hours at 37°C.[6]
-
Data Acquisition: Remove the culture medium, lyse the cells, and measure the luciferase activity using a luminometer.[7][8]
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound). Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Cell Fusion Inhibition Assay
This assay measures the ability of a compound to block the fusion between HIV-1 Env-expressing cells and CD4-expressing target cells.
Objective: To determine the IC50 of this compound for the inhibition of syncytia formation.
Materials:
-
Effector Cells: H9 cells chronically infected with an X4-tropic HIV-1 strain (e.g., HIV-1 IIIB).
-
Target Cells: CEMx174 5.25M7 cells, which express CD4, CXCR4, and CCR5.
-
Reagents: Cell culture medium (RPMI 1640), FBS, and this compound.
Procedure:
-
Cell Preparation: Prepare suspensions of both effector (H9/HIV-1 IIIB) and target (CEMx174) cells.
-
Assay Setup: In a 96-well plate, mix the effector cells and target cells at a 1:1 ratio (e.g., 5 x 10^4 cells of each).
-
Compound Addition: Add serial dilutions of this compound to the cell mixture. Include a control with no compound.
-
Incubation: Incubate the plate for 24 hours at 37°C to allow for cell fusion and the formation of syncytia (multinucleated giant cells).
-
Quantification: Count the number of syncytia in each well under a microscope.
-
Analysis: Calculate the percentage of fusion inhibition at each concentration compared to the control. Determine the IC50 value from the dose-response curve.
gp120-CD4 Binding Inhibition ELISA
This is a biochemical assay to confirm that the compound directly interferes with the gp120-CD4 interaction.
Objective: To quantify the direct inhibition of recombinant gp120 binding to recombinant soluble CD4 (sCD4) by this compound.
Materials:
-
Proteins: Recombinant HIV-1 gp120, recombinant soluble CD4 (sCD4).
-
Antibodies: A specific anti-gp120 monoclonal antibody (e.g., from sheep) for capture, and a biotinylated anti-gp120 monoclonal antibody for detection.
-
Reagents: ELISA plates, blocking buffer (e.g., BSA in PBS), wash buffer (e.g., PBST), Streptavidin-HRP, TMB substrate, stop solution (e.g., H2SO4), and this compound.
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with an anti-gp120 capture antibody overnight at 4°C.[9]
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[10]
-
gp120 Capture: Wash the plate and add a constant concentration of recombinant gp120 to each well. Incubate for 1-2 hours.
-
Inhibition Step: Wash the plate. Add serial dilutions of this compound to the wells, followed immediately by a constant concentration of biotinylated sCD4. Incubate for 1-2 hours.
-
Detection: Wash the plate thoroughly. Add Streptavidin-HRP and incubate for 1 hour.[10]
-
Development: Wash the plate. Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percent inhibition of binding based on the reduction in absorbance compared to the control (no compound). Determine the IC50 from the resulting dose-response curve.
Conclusion
The data and experimental findings consistently demonstrate that this compound is a potent inhibitor of HIV-1 entry. Its mechanism of action, centered on the direct binding to gp120 and the subsequent blocking of the CD4 receptor interaction, is fundamental to its broad activity. Crucially, its efficacy is independent of viral coreceptor tropism, showing comparable low-micromolar IC50 values against both X4 and R5 HIV-1 strains. This characteristic makes this compound and other CD4-mimetic compounds valuable tools for HIV-1 research and a promising scaffold for the development of next-generation entry inhibitors that could be effective against a wide spectrum of viral isolates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pnas.org [pnas.org]
- 10. Enzyme immunoassay (ELISA) for the evaluation of antibodies directed to the CD4 receptor-binding site of the HIV gp120 molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for Using NBD-557 in a Cell-Cell Fusion Assay
Introduction
Cell-cell fusion is a fundamental biological process implicated in various physiological and pathological events, including fertilization, tissue development, and the formation of syncytia by viral pathogens like HIV. The study of inhibitors of this process is crucial for the development of novel therapeutics. NBD-557 is recognized as an entry inhibitor of HIV-1, preventing the virus from fusing with host cells.[1] This document provides a detailed protocol for a cell-cell fusion assay designed to quantify the inhibitory activity of this compound.
The assay is based on a lipid-mixing principle, where cell fusion is monitored by the dequenching of a fluorescent lipid probe, NBD-PE (N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-phosphatidylethanolamine). The fluorescence of the NBD fluorophore is highly sensitive to its environment; it is weak in aqueous solution but fluoresces brightly in a hydrophobic lipid environment.[2] In this assay, one population of cells is co-labeled with NBD-PE and a quencher, Rhodamine-PE. Upon fusion with an unlabeled cell population, the lipid probes are diluted in the fused membrane, leading to a decrease in quenching and a quantifiable increase in NBD fluorescence. The inhibitory effect of this compound is determined by measuring the reduction in this fluorescence signal.
Principle of the Assay
The core of this assay is Förster Resonance Energy Transfer (FRET) between two lipid analogs incorporated into the membrane of one of the cell populations (the "target cells").
-
NBD-PE (Donor): A phospholipid labeled with the NBD fluorophore.
-
Rhodamine-PE (Acceptor/Quencher): A phospholipid labeled with Rhodamine.
When these two probes are in close proximity within the same membrane, the energy from the excited NBD fluorophore is transferred to the Rhodamine, quenching the NBD's fluorescence. When these labeled target cells fuse with unlabeled "effector" cells (e.g., cells expressing a viral fusogen), their membrane contents mix. This dilution separates the NBD-PE and Rhodamine-PE molecules, disrupting FRET and causing an increase in the NBD fluorescence signal. This compound, by inhibiting the fusion process, will prevent this lipid mixing and thus suppress the expected increase in fluorescence.
Figure 1: Principle of the FRET-based cell-cell fusion assay.
Experimental Protocols
Materials and Reagents
-
Cells:
-
Effector Cells: HEK293T cells transiently or stably expressing the fusogenic protein (e.g., HIV-1 Env).
-
Target Cells: TZM-bl or other cells expressing the appropriate receptors (e.g., CD4 and CCR5/CXCR4 for HIV-1).
-
-
Fluorescent Probes:
-
NBD-PE (N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)
-
Rhodamine B-PE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)
-
-
Inhibitor:
-
This compound
-
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
Triton X-100
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Fluorescence plate reader with filters for NBD (Excitation: ~460 nm, Emission: ~535 nm)
-
96-well black, clear-bottom cell culture plates
-
Hemocytometer or automated cell counter
-
Cell Preparation
-
Effector Cells: Culture HEK293T cells expressing the desired fusogenic protein in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Target Cells: Culture target cells (e.g., TZM-bl) in the same medium.
-
On the day of the assay, harvest both cell types using Trypsin-EDTA, wash with PBS, and resuspend in serum-free DMEM.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
Labeling of Target Cells
-
Prepare a labeling mixture containing 1.5 mol% NBD-PE and 1.5 mol% Rhodamine-PE in ethanol.
-
In a microfuge tube, add the labeling mixture to the target cell suspension (1 x 10^6 cells) and incubate for 30 minutes at 4°C on a rotator.
-
Wash the labeled cells three times with cold PBS to remove unincorporated dyes.
-
Resuspend the final labeled target cell pellet in serum-free DMEM to a concentration of 1 x 10^6 cells/mL.
Inhibition Assay Workflow
Figure 2: Experimental workflow for the this compound inhibition assay.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in serum-free DMEM. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no effector cell" background control.
-
Pre-incubation: In a 96-well plate, add 50 µL of the effector cell suspension to each well. Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells. Incubate for 30 minutes at 37°C.
-
Co-culture: Add 100 µL of the labeled target cell suspension to each well.
-
Fusion Induction: Centrifuge the plate briefly at low speed to bring cells into contact and incubate at 37°C for the desired fusion time (e.g., 2-4 hours).
-
Fluorescence Reading (F_sample): Measure the fluorescence intensity at Ex/Em of 460/535 nm.
Data Analysis
-
Determine Maximum Fluorescence (F_max): After the initial reading, add 20 µL of 10% Triton X-100 to all wells to completely lyse the cells and disperse the probes. This disrupts all FRET, representing 100% lipid mixing. Read the fluorescence again to get the F_max value.
-
Determine Background Fluorescence (F_0): The fluorescence of wells containing only labeled target cells and unlabeled effector cells before fusion induction (or at time zero) represents the baseline FRET (F_0).
-
Calculate Percentage of Fusion: % Fusion = [(F_sample - F_0) / (F_max - F_0)] * 100
-
Calculate Percentage of Inhibition: % Inhibition = [1 - (% Fusion_inhibitor / % Fusion_vehicle)] * 100
-
IC50 Determination: Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation
Table 1: Raw Fluorescence Data and Calculated Inhibition
| [this compound] (µM) | F_sample (RFU) | F_max (RFU) | F_0 (RFU) | % Fusion | % Inhibition |
| 0 (Vehicle) | 4500 | 8000 | 1000 | 50.0 | 0.0 |
| 0.1 | 4150 | 8000 | 1000 | 45.0 | 10.0 |
| 0.5 | 3100 | 8000 | 1000 | 30.0 | 40.0 |
| 1.0 | 2550 | 8000 | 1000 | 22.1 | 55.7 |
| 5.0 | 1500 | 8000 | 1000 | 7.1 | 85.7 |
| 10.0 | 1100 | 8000 | 1000 | 1.4 | 97.1 |
RFU: Relative Fluorescence Units. Data are representative.
Table 2: Summary of Inhibitory Potency
| Compound | Target | IC50 (µM) |
| This compound | HIV-1 Env/CD4 | ~1.2 |
| Control Inhibitor A | HIV-1 Env/CD4 | 0.5 |
| Negative Control | N/A | >50 |
Mechanism of this compound Action
This compound inhibits HIV-1 entry by targeting the viral envelope glycoprotein gp120. It binds to gp120 and prevents its interaction with the primary cellular receptor, CD4. This blockade of the initial binding step is critical, as it precedes the conformational changes in gp120 and the fusion peptide exposure required for membrane fusion.
Figure 3: this compound mechanism of viral entry inhibition.
References
Application Notes and Protocols for NBD-557 Antiviral Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the antiviral activity of NBD-557, a known HIV-1 entry inhibitor. The protocols detailed below cover the determination of the compound's efficacy and cytotoxicity, crucial for evaluating its therapeutic potential.
Introduction
This compound is a small molecule inhibitor that targets the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[1][2] Its mechanism of action involves the inhibition of the binding between the viral envelope glycoprotein gp120 and the cellular CD4 receptor, a critical first step in the viral lifecycle.[1][2] this compound has shown efficacy against both X4 and R5 tropic HIV-1 strains, indicating its potential as a broad-spectrum entry inhibitor.[1][2] Unlike many other antiretroviral drugs, it does not target later stages of replication such as reverse transcription, integration, or protease activity.[1][2]
Data Presentation
The antiviral activity and cytotoxicity of this compound and its analogs are typically quantified by their 50% effective concentration (EC50 or IC50) and 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a key parameter for assessing the therapeutic window of an antiviral compound.[3]
Table 1: Antiviral Activity and Cytotoxicity of this compound and Analogs against HIV-1
| Compound | Virus Strain(s) | Cell Line(s) | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | HIV-1 | Not Specified | 58.5 - >100 | Not Specified | Not Specified | [4] |
| NBD-556 (analog) | HIV-1 HXB2 | Not Specified | Not Specified | > 60 | Not Specified | [5] |
| NBD-14273 (analog) | Panel of 50 HIV-1 Clinical Isolates | Not Specified | 0.39 ± 0.02 (mean) | 31.2 ± 1.4 | ~80 | [5] |
Note: Data for this compound is limited in the public domain. The provided values for analogs offer a comparative reference for expected potency and toxicity.
Signaling Pathway and Mechanism of Action
This compound acts as a CD4 mimic, binding to a conserved cavity on the HIV-1 gp120 glycoprotein known as the "Phe 43 cavity".[4][6] This binding event prevents the subsequent interaction of gp120 with the host cell's CD4 receptor, thereby blocking the initial attachment and subsequent entry of the virus into the cell.
Caption: Mechanism of HIV-1 entry and its inhibition by this compound.
Experimental Protocols
The following protocols outline the key experiments for evaluating the antiviral activity and cytotoxicity of this compound.
Experimental Workflow Overview
Caption: General workflow for this compound antiviral and cytotoxicity assays.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
This protocol determines the concentration of this compound that is toxic to the host cells. An MTT or LDH assay can be used.
Materials:
-
Target cell line (e.g., TZM-bl, C8166, or other CD4+ cell lines)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well clear-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH assay kit
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (background control) and cells with medium containing the highest concentration of DMSO used (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay Readout:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
LDH Assay Readout:
-
Follow the manufacturer's protocol for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell supernatant to a new plate and adding the LDH reaction mixture.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: HIV-1 Pseudovirus-Based Antiviral Assay (EC50 Determination)
This protocol uses a single-round infectious HIV-1 pseudovirus expressing a reporter gene (e.g., luciferase) to quantify the inhibitory effect of this compound.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene)
-
Complete growth medium
-
HIV-1 Env-pseudotyped virus stock (with a known titer)
-
This compound serial dilutions
-
96-well white, solid-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentration.
-
Dilute the HIV-1 pseudovirus stock in complete growth medium to a concentration that will yield a sufficient signal-to-noise ratio (determined through prior virus titration).
-
-
Infection:
-
Add 50 µL of the 2x this compound dilutions to the appropriate wells.
-
Add 50 µL of the diluted pseudovirus to each well.
-
Include control wells: cells only (background), cells + virus (no compound), and cells + virus + vehicle (DMSO).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Readout:
-
Remove 100 µL of the medium from each well.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 2 minutes at room temperature to allow for cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (cells only) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Cell-Cell Fusion Assay
This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with cells expressing CD4 and co-receptors.
Materials:
-
Effector cells: A cell line stably expressing HIV-1 Env (e.g., CHO-Env) and a reporter enzyme (e.g., β-galactosidase).
-
Target cells: A cell line expressing CD4 and the appropriate co-receptor (CXCR4 or CCR5) (e.g., TZM-bl).
-
Complete growth medium.
-
This compound serial dilutions.
-
96-well plates.
-
Lysis buffer with a substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).
-
Plate reader.
Procedure:
-
Cell Preparation:
-
Prepare suspensions of both effector and target cells in complete growth medium.
-
-
Assay Setup:
-
In a 96-well plate, add the this compound serial dilutions.
-
Add the effector cells to all wells.
-
Add the target cells to all wells.
-
Include controls: co-culture without compound and mono-cultures of each cell type.
-
-
Incubation: Incubate the plate for 6-8 hours at 37°C to allow for cell fusion.
-
Readout:
-
Add lysis buffer containing the reporter substrate to each well.
-
Incubate at 37°C until a color change is visible.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background from the mono-culture controls.
-
Calculate the percentage of fusion inhibition for each this compound concentration relative to the co-culture control without the compound.
-
Determine the EC50 value from a dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Dynamics Simulation of Nbd-557 and gp120 Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for conducting molecular dynamics (MD) simulations to study the interaction between the small molecule inhibitor Nbd-557 and the HIV-1 envelope glycoprotein gp120. Understanding this interaction at an atomic level is crucial for the development of novel HIV-1 entry inhibitors.
Introduction
The HIV-1 envelope glycoprotein gp120 is a primary target for antiretroviral drug development as it mediates the initial contact between the virus and host cells by binding to the CD4 receptor. Small molecules like this compound, which mimic the CD4 binding, can inhibit this interaction and prevent viral entry.[1][2] Molecular dynamics simulations offer a powerful computational approach to elucidate the dynamic nature of the gp120-Nbd-557 interaction, providing insights into binding thermodynamics, conformational changes, and the roles of specific residues.[3][4]
Data Presentation
The following tables summarize key quantitative data from molecular dynamics simulations and experimental studies of the this compound and gp120 interaction.
Table 1: Thermodynamic Parameters of this compound Binding to gp120
| System | ΔH (kcal/mol) (Experimental - ITC) | ΔH (kcal/mol) (MD Simulation) | Reference |
| This compound + gp120 | -24.5 | -25.16 | [3] |
| This compound + gp120 + Antibody (Fab) | -28.9 | Not explicitly calculated, but simulations show enhanced affinity. | [3] |
ITC: Isothermal Titration Calorimetry
Table 2: Key Residues of gp120 Interacting with this compound
| Interaction Type | Interacting Residues | Reference |
| Hydrogen Bonds | Asn425, Gly473 | [5] |
| Hydrophobic/Non-polar Contacts | Trp112, Val255, Thr257, Glu370, Ile371, Ser375, Phe376, Phe382, Ile424, Met426, Trp427, Gly472, Met475 | [3][5] |
| Aromatic-aromatic π-stacking | Trp427 | [6] |
Experimental Protocols
This section outlines a detailed protocol for setting up and running a molecular dynamics simulation of the gp120-Nbd-557 complex.
Protocol 1: System Preparation
-
Obtain Initial Structures:
-
The initial coordinates for the gp120-Nbd-557 complex can be obtained from the Protein Data Bank (PDB). A relevant entry is 4DVR, which contains the gp120 core, this compound, and an antibody Fab fragment.[5]
-
If using a structure with missing loops, these should be modeled using software like MODELLER.[5]
-
The structure of this compound can be extracted from the complex or obtained from chemical databases.[2]
-
-
Force Field Parameterization:
-
A standard protein force field such as AMBER or CHARMM should be used for the gp120 protein.
-
The this compound ligand requires parameterization. This can be done using tools like the Antechamber module in AmberTools to generate the necessary topology and parameter files.[7]
-
-
Solvation and Ionization:
-
The protein-ligand complex should be placed in the center of a periodic solvent box (e.g., orthorhombic or cubic).[8]
-
The box should be filled with an explicit water model, such as TIP3P or SPC/E.[8]
-
Counter-ions (e.g., Na+ or Cl-) must be added to neutralize the system's total charge. It is also recommended to add ions to mimic physiological salt concentration (e.g., 0.15 M NaCl).[8]
-
Protocol 2: Molecular Dynamics Simulation
-
Energy Minimization:
-
To remove any steric clashes or unfavorable geometries in the initial setup, an energy minimization of the entire system is performed. This is typically done in two stages:
-
First, hold the protein and ligand fixed and minimize the positions of water and ions.
-
Second, minimize the entire system without restraints. A common method is the steepest descent algorithm for a sufficient number of steps (e.g., 2500-5000 steps).[8]
-
-
-
Equilibration:
-
The system needs to be gradually heated to the target temperature and equilibrated at the target pressure. This is usually a two-step process:
-
NVT Ensemble (Canonical Ensemble): The system is heated to the desired temperature (e.g., 300 K or 310 K) while keeping the number of particles (N), volume (V), and temperature (T) constant.[8][9] This is often done with positional restraints on the protein and ligand to allow the solvent to equilibrate around them.
-
NPT Ensemble (Isothermal-Isobaric Ensemble): The system is then equilibrated at a constant pressure (e.g., 1 bar) and temperature, allowing the box volume to fluctuate.[8][9] The positional restraints on the protein and ligand are gradually removed during this phase.
-
-
-
Production Run:
-
Once the system is well-equilibrated (indicated by stable temperature, pressure, density, and RMSD), the production simulation is run for the desired length of time (e.g., 100-200 ns or longer).[3]
-
Coordinates are saved at regular intervals (e.g., every 10-100 ps) for subsequent analysis.
-
Protocol 3: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation and conformational changes over time.[3]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.[10]
-
Interaction Analysis: Analyze the hydrogen bonds, hydrophobic interactions, and other non-bonded contacts between this compound and gp120 throughout the simulation to identify key interacting residues.[3]
-
Binding Free Energy Calculation: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex.
Visualizations
The following diagrams illustrate the workflow and key interactions in the molecular dynamics simulation of the this compound and gp120 complex.
Caption: Workflow for MD simulation of gp120-Nbd-557.
Caption: Key interactions between this compound and gp120.
Caption: Logical pathway of this compound inhibition.
References
- 1. A Comparative Study of Binding of Different Drugs on gp120: Insight from Molecular Dynamics Simulation Study – Oriental Journal of Chemistry [orientjchem.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Does Antibody Stabilize the Ligand Binding in GP120 of HIV-1 Envelope Protein? Evidence from MD Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular dynamics simulations reveal distinct differences in conformational dynamics and thermodynamics between the unliganded and CD4-bound states o ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP06706J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.wiki [static.igem.wiki]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
How to prepare Nbd-557 stock solutions for in vitro experiments.
Topic: Preparation of NBD-557 Stock Solutions for In Vitro Experiments Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule compound identified as a potential inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry.[1][2][3][4] It functions by targeting the viral entry stage, specifically by inhibiting the binding of the HIV-1 envelope glycoprotein gp120 to the host cell's CD4 receptor.[1][2][3][4] This mechanism prevents the initial attachment of the virus to the host cell, a critical step in the viral lifecycle. Studies have shown that this compound is active against HIV-1 strains that use either the CXCR4 or CCR5 co-receptors (X4 and R5 viruses), indicating its activity is not dependent on the virus's co-receptor tropism.[1][2][3] Unlike other antiretroviral agents, this compound does not inhibit later stages of the HIV-1 life cycle, such as reverse transcription, integration, or protease activity.[1][2][3]
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various in vitro experimental settings, such as cell-based assays and virus-cell fusion inhibition studies.
Physicochemical and Solubility Data
Proper preparation of stock solutions requires accurate information regarding the compound's properties. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₄BrN₃O₂ | [1][4] |
| Molecular Weight | 382.30 g/mol | [1][2][3] |
| CAS Number | 333352-59-3 | [1][2][3][5] |
| Appearance | White to off-white solid powder | [1][4] |
| Purity | ≥98% | [5][6] |
| Solubility in DMSO | 10 mg/mL (26.16 mM) | [1][3][4] |
Note: While several suppliers report a solubility of 10 mg/mL in DMSO, it is noted that achieving this concentration may require sonication and gentle heating.[1][3][4] One supplier notes a solubility of <1 mg/mL, describing the compound as slightly soluble or insoluble, and mentions that solubility can vary between batches.[2] Researchers should use newly opened, anhydrous-grade DMSO as the solvent is hygroscopic, which can negatively impact solubility.[1]
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of a 10 mM this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro experiments.
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solution.
Step-by-Step Procedure:
-
Equilibrate: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[7]
-
Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.823 mg. Calculation: 10 mmol/L * 1 L/1000 mL * 382.30 g/mol * 1000 mg/g = 3.823 mg/mL
-
Solvent Addition: Transfer the weighed powder to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 3.823 mg of powder, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the powder is dissolved.
-
Assisted Dissolution (If Necessary): If the compound does not fully dissolve, heat the solution in a 37°C water bath for a few minutes and sonicate in an ultrasonic bath.[3] Alternate between warming and sonicating until the solution is clear.
-
Visual Inspection: Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile, light-protected (amber or foil-wrapped) vials.[3]
-
Storage: Store the aliquots as recommended in Section 4.0.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound. Recommendations from various suppliers are summarized below.
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | |
| In Solvent (DMSO) | -80°C | Up to 2 years | [1] |
| -20°C | Up to 1 year | [1] | |
| -80°C | Up to 6 months | [3] | |
| -20°C | Up to 1 month | [3][7] |
Key Recommendations:
-
For long-term storage of stock solutions, -80°C is preferred.[1]
-
Whenever possible, prepare and use solutions on the same day.[7]
-
Always store stock solutions in small aliquots to avoid multiple freeze-thaw cycles.[3]
Mechanism of Action: HIV-1 Entry Inhibition
This compound functions by physically obstructing the interaction between the HIV-1 surface glycoprotein gp120 and the CD4 receptor on target T-cells. This binding is the primary step for viral entry. By occupying a critical binding site on gp120, this compound prevents the conformational changes required for the subsequent binding to co-receptors (CXCR4 or CCR5) and fusion of the viral and cellular membranes.
Diagram of this compound Mechanism of Action
Caption: this compound blocks HIV-1 entry by inhibiting gp120-CD4 binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | 333352-59-3 [chemicalbook.com]
- 5. raybiotech.com [raybiotech.com]
- 6. This compound Supplier | CAS 333352-59-3 | AOBIOUS [aobious.com]
- 7. This compound|333352-59-3|COA [dcchemicals.com]
Probing HIV-1 Envelope Glycoprotein Conformational Landscapes with NBD-557: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers, is the primary target for neutralizing antibodies and the mediator of viral entry into host cells. The intricate conformational changes that Env undergoes upon receptor binding are critical for infection and represent a key vulnerability for therapeutic intervention. NBD-557 is a small-molecule CD4 mimetic that binds to a highly conserved pocket on gp120, the Phe43 cavity, inducing conformational changes that mimic the CD4-bound state.[1][2][3] This property makes this compound an invaluable tool for studying the dynamic nature of the HIV-1 Env trimer and for the development of novel entry inhibitors. These application notes provide a comprehensive guide to utilizing this compound for investigating HIV-1 Env conformational changes, complete with detailed experimental protocols and data presentation.
Mechanism of Action of this compound
This compound acts as a CD4 agonist, binding to the gp120 subunit of the Env complex and initiating a series of conformational rearrangements that are similar to those triggered by the natural receptor, CD4.[1] By inserting its hydrophobic groups into the Phe43 cavity of gp120, this compound stabilizes an "open" conformation of Env, which exposes the co-receptor binding site.[1][2][3] This induced conformational state can be studied to understand the mechanics of viral entry and to identify new targets for inhibitors.
Data Presentation
Table 1: Inhibitory Activity of this compound and Analogs against HIV-1
| Compound | HIV-1 Strain/Pseudovirus | Assay Type | IC50 (µM) | Reference |
| This compound | HIV-1 IIIB (X4) | Cell-Cell Fusion | ~2.5 - 4.5 | [3] |
| This compound | HIV-1 Primary Isolates | Cell-based | 58.5 to >100 | [1] |
| NBD-556 | Clade C Pseudoviruses | Neutralization | 1.5 to 21 | [3] |
| NBD-09027 | HIV-1 IIIB (X4) | Cell-Cell Fusion | ~2.5 | [3] |
| NBD-11008 | HIV-1 IIIB (X4) | Cell-Cell Fusion | ~2.5 | [3] |
| FD016 (NBD-556 analog) | HIV-1 HXB2 gp120-sCD4 binding | ELISA | 8.71 | [4] |
Table 2: Binding Affinity of NBD Compounds to HIV-1 gp120
| Compound | gp120 Construct | Method | KD (µM) | Reference |
| This compound | gp120 | Not Specified | 3 - 5 | [1] |
| NBD-556 | gp120 | Isothermal Titration Calorimetry | Not specified | [1] |
Experimental Protocols
HIV-1 Single-Cycle Infectivity Assay
This assay measures the ability of this compound to inhibit HIV-1 entry in a single round of infection using Env-pseudotyped viruses and a reporter cell line.
Workflow:
Figure 1: Workflow for the HIV-1 Single-Cycle Infectivity Assay.
Materials:
-
TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains Tat-inducible luciferase and β-galactosidase reporter genes)
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Env-pseudotyped HIV-1 virus stock
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
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96-well cell culture plates
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Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
In a separate plate, mix the desired amount of Env-pseudotyped virus with each concentration of this compound. Include a virus-only control.
-
Incubate the virus-NBD-557 mixture at 37°C for 1 hour.
-
Remove the medium from the TZM-bl cells and add the virus-NBD-557 mixture.
-
Incubate the plate at 37°C for 48 hours.
-
After incubation, remove the supernatant and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration.
Cell-Cell Fusion Assay
This assay assesses the ability of this compound to block the fusion of cells expressing HIV-1 Env with target cells expressing CD4 and co-receptors.
Workflow:
Figure 2: Workflow for the Cell-Cell Fusion Assay.
Materials:
-
Effector cell line expressing HIV-1 Env (e.g., H9/HIV-1IIIB)
-
Target cell line expressing CD4 and co-receptors (e.g., MT-2 cells)
-
This compound
-
Culture medium
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96-well plates
-
Microscope
Protocol:
-
In a 96-well plate, add serial dilutions of this compound to the wells.
-
Add target cells (e.g., 1 x 105 MT-2 cells) to each well.
-
Add effector cells (e.g., 1 x 105 H9/HIV-1IIIB cells) to each well.
-
Incubate the plate at 37°C for 6 hours.
-
Observe the formation of syncytia (large, multinucleated cells resulting from cell fusion) under a microscope.
-
Quantify the number of syncytia in each well.
-
Calculate the IC50 value based on the reduction in syncytia formation at different this compound concentrations.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of this compound to purified gp120, providing thermodynamic parameters of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified, recombinant HIV-1 gp120
-
This compound
-
Dialysis buffer (e.g., PBS or Tris buffer)
Protocol:
-
Dialyze the purified gp120 extensively against the chosen buffer.
-
Dissolve this compound in the same dialysis buffer.
-
Degas both the gp120 solution and the this compound solution.
-
Load the gp120 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the gp120 solution while monitoring the heat changes.
-
Analyze the resulting data to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Proposed Fluorescence Resonance Energy Transfer (FRET) Assay
This proposed assay would utilize the intrinsic fluorescence of a modified this compound analog or a fluorescently labeled Env to monitor conformational changes upon this compound binding.
Conceptual Workflow:
Figure 3: Conceptual Workflow for a FRET-based Assay.
Principle: The nitrobenzoxadiazole (NBD) moiety has fluorescent properties.[5] A FRET-based assay could be designed by labeling HIV-1 Env with a suitable donor fluorophore at a site that is expected to change its distance to the Phe43 cavity upon conformational changes. Binding of a fluorescent this compound analog (as the acceptor) would then lead to a change in FRET efficiency, which can be correlated with the conformational state of Env.
Proposed Protocol Outline:
-
Fluorophore Labeling: Site-specifically label purified, soluble HIV-1 Env trimers (e.g., SOSIP trimers) with a donor fluorophore (e.g., Cy3) at a strategic location. This could be in a variable loop that moves upon CD4 binding.
-
This compound as Acceptor: Utilize a fluorescent analog of this compound or leverage the intrinsic fluorescence of the NBD group as the FRET acceptor.
-
Fluorescence Spectroscopy: In a fluorometer, titrate the labeled Env with increasing concentrations of this compound.
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FRET Measurement: Excite the donor fluorophore and measure the emission spectra. A decrease in donor fluorescence and an increase in acceptor fluorescence would indicate FRET.
-
Data Analysis: Calculate the FRET efficiency at each this compound concentration. The change in FRET efficiency will reflect the conformational transition of Env induced by this compound binding.
Conclusion
This compound and its analogs are powerful chemical probes for dissecting the complex conformational dynamics of the HIV-1 envelope glycoprotein. The protocols outlined in these application notes provide a framework for researchers to investigate the mechanism of Env-mediated viral entry, to characterize the effects of novel inhibitors, and to gain deeper insights into the structural biology of HIV-1. The quantitative data and detailed methodologies presented here serve as a valuable resource for the scientific community engaged in HIV-1 research and drug development.
References
- 1. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design of A Novel Small-Molecule HIV-1 Inactivator Targeting Both gp120 and gp41 of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FluoroFinder [app.fluorofinder.com]
Troubleshooting & Optimization
How to improve the solubility of Nbd-557 for in vitro studies.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Nbd-557 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry.[1][2][3][4][5] It functions by blocking the interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor, which is the initial step for the virus to enter and infect the cell.[1][2][3][4] This inhibitory action is not dependent on the coreceptor tropism (X4 or R5 viruses) of the virus.[2][3][4]
Diagram of the HIV-1 Entry Pathway and Inhibition by this compound
Caption: Mechanism of HIV-1 entry and the inhibitory action of this compound.
Q2: What are the known solubility characteristics of this compound?
This compound is a white to off-white powder with poor aqueous solubility.[2][3] Its solubility has been primarily characterized in dimethyl sulfoxide (DMSO).
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₄BrN₃O₂ | [1][6] |
| Molecular Weight | 382.30 g/mol | [1][2][3] |
| Aqueous Solubility | < 1 mg/mL (Slightly soluble or insoluble) | [2] |
| DMSO Solubility | 10 mg/mL (26.16 mM) | [1][3][4] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [3][4] |
Q3: How should I prepare a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is DMSO.[1][3][4] Due to its poor solubility, physical assistance is often required. It is also noted that solutions can be unstable, so preparing them fresh is recommended.[7]
Detailed Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3823 mg of this compound.
-
Add Solvent: Add the calculated volume of high-quality DMSO to the tube containing the powder. It is crucial to use anhydrous or newly opened DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[3]
-
Initial Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the tube in an ultrasonic water bath. Sonicate the solution for 10-15 minutes to facilitate dissolution.[1][3]
-
Gentle Warming (Optional): If the compound is not fully dissolved, you may warm the tube to 37°C for a few minutes and repeat the sonication step.[4]
-
Verify Dissolution: Visually inspect the solution to ensure that no solid particles are visible. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.[3][4]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in aqueous-based in vitro assays.
Problem: My this compound precipitates when I dilute the DMSO stock into my aqueous culture medium or buffer.
Cause: This is a common issue for poorly soluble compounds. The DMSO concentration in the final solution is not high enough to maintain the compound's solubility, causing it to "crash out" of the solution.
Workflow for Improving Solubility of a Stock Solution
Caption: A decision-making workflow for troubleshooting compound precipitation.
Solutions:
-
Optimize Final DMSO Concentration:
-
Action: Keep the final DMSO concentration in your assay as high as is tolerable for your cells, typically between 0.1% and 0.5%. Perform serial dilutions of your stock solution in 100% DMSO first, so that the final dilution step into the aqueous medium is as small as possible.
-
Caveat: Always determine the maximum tolerable DMSO concentration for your specific cell line, as it can be toxic. Include a "vehicle control" (medium with the same final DMSO concentration but without this compound) in all experiments.
-
-
Use Solubilizing Agents:
-
Action: Incorporate a solubilizing agent into your aqueous buffer before adding the compound. These agents can encapsulate the hydrophobic compound and increase its apparent solubility.
-
Comparison of Common Solubilizing Agents:
-
| Agent Type | Examples | Mechanism of Action | Considerations |
| Co-solvents | Ethanol, Propylene Glycol, PEG | Modulate the polarity of the solvent to increase solubility.[8] | Can cause cellular toxicity at higher concentrations.[9] |
| Surfactants | Polysorbates (Tween®), Sodium Dodecyl Sulfate (SDS) | Form micelles that encapsulate the hydrophobic drug.[8][10] | Can disrupt cell membranes and interfere with certain assays. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Form inclusion complexes where the drug is held within a hydrophobic cavity.[8][11] | Can sometimes extract cholesterol from cell membranes. |
| Lipid-Based Systems | Medium-chain triglycerides, Phospholipids | Dissolve lipophilic drugs in a lipid phase, forming emulsions or liposomes.[8][11] | Can be complex to formulate and may interfere with assays involving lipids.[12] |
Experimental Protocol: General Method for Serial Dilution
-
Thaw your high-concentration stock of this compound (e.g., 10 mM in 100% DMSO).
-
Perform intermediate dilutions in 100% DMSO to get closer to your final desired concentration. For example, to achieve a final concentration of 10 µM in a medium with 0.1% DMSO, you could dilute the 10 mM stock to 1 mM in DMSO, then add 1 µL of this to 1 mL of your final aqueous medium.
-
When adding the DMSO stock to the aqueous medium, add it dropwise while vortexing or stirring the medium to ensure rapid dispersal and minimize localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells or assay.
References
- 1. This compound | 333352-59-3 [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound|cas 333352-59-3|DC Chemicals [dcchemicals.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nbd-557 Concentration for Effective HIV-1 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nbd-557, a small-molecule HIV-1 entry inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small-molecule CD4 mimetic. It functions as an HIV-1 entry inhibitor by directly binding to the viral envelope glycoprotein gp120. This binding event mimics the interaction of the natural CD4 receptor, but instead of facilitating entry, it blocks the conformational changes in gp120 that are necessary for subsequent binding to the co-receptors (CCR5 or CXCR4) and viral fusion with the host cell membrane.[1] This inhibition is specific to the entry stage of the HIV-1 lifecycle; this compound does not inhibit reverse transcriptase, integrase, or protease.[1]
Q2: What is the optimal concentration range for this compound in in vitro assays?
The optimal concentration of this compound for effective HIV-1 inhibition in vitro typically falls within the low micromolar range.[1] However, the precise IC50 (50% inhibitory concentration) can vary depending on the specific HIV-1 strain, the cell line used, and the experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: Is this compound effective against different HIV-1 strains and tropisms?
Yes, this compound has demonstrated potent inhibitory activity against both X4 and R5 tropic HIV-1 viruses.[1] It has also shown efficacy against laboratory-adapted strains, including some that are resistant to other antiretroviral drugs like AZT, as well as primary HIV-1 isolates.[1]
Q4: How should I prepare and store this compound stock solutions?
This compound is typically provided as a powder and is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the powder in 100% DMSO to a concentration of 10 mg/mL. Gentle warming or sonication may be required to ensure complete dissolution. Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock in the appropriate cell culture medium to the desired final concentration immediately before use.
Data Presentation
Table 1: Inhibitory Activity of Nbd-556 and Related Compounds Against HIV-1
| Compound | HIV-1 Strain | Assay Type | IC50 (µM) | Cell Line | Reference |
| NBD-556 | HXB2 | Single-cycle infectivity | 0.27 | TZM-bl | [2] |
| NBD-14136 | HXB2 | Single-cycle infectivity | 0.27 | TZM-bl | [2] |
| NBD-14168 | HXB2 | Single-cycle infectivity | 0.28 | TZM-bl | [2] |
| NBD-14189 | HXB2 | Single-cycle infectivity | 0.089 | TZM-bl | [2] |
| NBD-14204 | HXB2 | Pseudovirus Neutralization | 0.96 | TZM-bl | [3] |
| NBD-14204 | Subtype A (Q23.17) | Pseudovirus Neutralization | 0.35 | TZM-bl | [3] |
| NBD-14204 | Subtype B (SF162) | Pseudovirus Neutralization | 0.24 | TZM-bl | [3] |
| NBD-14204 | Subtype C (MW965.26) | Pseudovirus Neutralization | 0.90 | TZM-bl | [3] |
| NBD-14208 | HXB2 | Pseudovirus Neutralization | 5.7 | TZM-bl | [3] |
Table 2: Cytotoxicity of Nbd-556 and Related Compounds
| Compound | Cell Line | CC50 (µM) | Reference |
| NBD-556 | TZM-bl | >50 | [2] |
| NBD-14136 | TZM-bl | 42.4 | [2] |
Experimental Protocols
Protocol 1: HIV-1 Pseudovirus Neutralization Assay Using TZM-bl Cells
This protocol is adapted from standard TZM-bl reporter gene assays and is suitable for determining the IC50 of this compound.
Materials:
-
TZM-bl cells
-
HIV-1 Env-pseudotyped virus stock
-
This compound
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well white, solid-bottom assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in complete growth medium. A typical starting concentration is 100 µM with 2-fold or 3-fold serial dilutions.
-
Virus Preparation: Dilute the HIV-1 pseudovirus stock in complete growth medium to a concentration that yields a luciferase signal of approximately 100,000 to 200,000 relative light units (RLU) in the absence of the inhibitor. This concentration needs to be predetermined by titrating the virus stock.
-
Neutralization Reaction: In a separate 96-well plate, mix 50 µL of each this compound dilution with 50 µL of the diluted virus. Incubate for 1 hour at 37°C. Include virus-only controls (no inhibitor) and cell-only controls (no virus or inhibitor).
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to the appropriate wells. Add 100 µL of medium with DEAE-Dextran (final concentration of 15-20 µg/mL) to all wells to enhance infection.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Luciferase Assay: After incubation, remove 100 µL of the supernatant. Add 100 µL of luciferase assay reagent to each well.
-
Data Acquisition: Read the luminescence on a plate luminometer.
-
Data Analysis: Calculate the percent neutralization for each this compound concentration relative to the virus control. Plot the percent neutralization against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: MTT Assay for Cytotoxicity of this compound
This protocol determines the concentration of this compound that is toxic to the host cells (CC50).
Materials:
-
Target cell line (e.g., TZM-bl, PBMCs)
-
This compound
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for adherent cells, 5 x 10^4 cells/well for suspension cells) in 100 µL of complete growth medium. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in complete growth medium and add 100 µL to the appropriate wells. Include cell-only controls (no compound).
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percent viability against the log of the compound concentration and determine the CC50 value using a non-linear regression curve fit.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | - Inconsistent virus stock titer.- Variation in cell passage number or health.- Pipetting errors. | - Titer the virus stock before each experiment.- Use cells within a consistent passage number range and ensure they are healthy and actively dividing.- Use calibrated pipettes and ensure proper mixing. |
| Low or no inhibition observed | - Incorrect concentration of this compound.- Inactive compound.- Resistant HIV-1 strain. | - Verify the concentration of the stock solution and perform a wider range of dilutions.- Check the storage conditions and age of the compound. Test with a fresh batch if necessary.- Confirm the susceptibility of your HIV-1 strain to CD4 mimetics. |
| High background in neutralization assay | - Contamination of cell culture.- High spontaneous luciferase expression in TZM-bl cells. | - Regularly test for mycoplasma contamination.- Ensure the use of a reliable batch of TZM-bl cells. Subtract the average RLU of cell-only control wells from all other readings. |
| Observed cytotoxicity at effective inhibitory concentrations (low therapeutic index) | - The compound may have inherent toxicity to the cell line being used. | - Test the cytotoxicity of this compound in parallel with the antiviral assay using the MTT or a similar viability assay.- Consider using a different cell line that may be less sensitive to the compound's cytotoxic effects. |
| Agonistic effect (enhancement of infection at low concentrations) | - Some CD4 mimetics can act as agonists, promoting a conformation of gp120 that enhances binding to co-receptors, especially in cells with low or no CD4 expression.[4] | - Test for agonistic activity in CD4-negative, CCR5-positive cell lines.- If agonism is observed, this is an inherent property of the compound that should be noted. Further chemical modifications to the compound may be necessary to reduce this effect.[5] |
Visualizations
Caption: Mechanism of HIV-1 entry inhibition by this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Logical flow of this compound's inhibitory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Nbd-557 in HIV-1 Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 entry inhibitor, Nbd-557.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule CD4 mimetic. It functions as an HIV-1 entry inhibitor by binding to the viral envelope glycoprotein gp120. Specifically, it inserts into a highly conserved pocket on gp120 known as the Phe43 cavity. This binding action mimics the natural interaction of the human CD4 receptor with gp120, which is the first step in viral entry into host cells. By occupying this cavity, this compound competitively inhibits the binding of gp120 to the cellular CD4 receptor.[1][2][3][4]
Q2: My experiments are showing reduced efficacy of this compound against my HIV-1 strain. What could be the cause?
A2: Reduced efficacy of this compound is likely due to the emergence of resistance mutations in the HIV-1 envelope glycoprotein, gp120. Continuous exposure of HIV-1 to an antiretroviral drug can select for viral variants with amino acid substitutions that reduce the drug's binding affinity or otherwise circumvent its mechanism of action.
Q3: What specific mutations in gp120 are known to confer resistance to CD4-mimetic inhibitors like this compound?
A3: Studies on CD4-mimetic compounds that, like this compound, target the Phe43 cavity of gp120 have identified several key resistance mutations. While specific data for this compound is limited, mutations conferring resistance to the functionally similar CD4-mimetic BNM-III-170 have been well-characterized and are expected to have a similar effect on this compound. These mutations include:
-
S375N/W/M/H: Substitutions at the serine 375 position can significantly impact the binding of NBD-series compounds. Strains with tryptophan (W), methionine (M), or histidine (H) at this position may exhibit intrinsic resistance.[4]
-
I424T: A change from isoleucine to threonine at position 424.
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E64G: A substitution of glutamic acid to glycine at position 64.[1][2]
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M426L and M475I: These mutations have also been identified as conferring resistance to other small-molecule inhibitors that target the CD4 binding pocket of gp120.[5]
These mutations can appear individually or in combination, with combined mutations potentially leading to higher levels of resistance.[1][2]
Q4: How can I test my HIV-1 strain for resistance to this compound?
A4: You can determine the susceptibility of your HIV-1 strain to this compound using a neutralization assay . This involves titrating the compound against pseudoviruses carrying the envelope protein from your HIV-1 strain of interest and measuring the concentration of this compound required to inhibit viral entry by 50% (IC50). An increase in the IC50 value compared to a reference sensitive strain indicates resistance. For a detailed procedure, please refer to the "Experimental Protocols" section below.
Q5: What level of resistance do these mutations confer?
A5: The degree of resistance, measured as a fold-change in the IC50 value, varies depending on the specific mutation(s). The following table summarizes data from studies on the CD4-mimetic compound BNM-III-170, which is expected to be comparable to this compound.
Data Presentation
Table 1: Resistance to CD4-Mimetic Compound BNM-III-170 Conferred by gp120 Mutations
| Mutation | Fold-Increase in IC50 | Viral Fitness Cost | Reference |
| S375N | ~5-fold | Minimal | [1][2] |
| I424T | ~5-fold | Minimal | [1][2] |
| E64G | ~100-fold | Moderate Decrease | [1][2] |
| S375N + I424T | >100-fold | Not specified | [1][2] |
Troubleshooting Guides
Issue: Decreased potency of this compound in cell culture over time.
Possible Cause: Emergence of resistant viral variants.
Troubleshooting Steps:
-
Sequence the gp120 gene: Isolate viral RNA from your culture supernatant and perform RT-PCR to amplify the env gene. Sequence the gp120 coding region to identify potential resistance mutations, paying close attention to codons for amino acids 64, 375, 424, 426, and 475.
-
Perform a neutralization assay: Compare the IC50 of this compound against your passaged virus with the IC50 against the original viral stock. A significant increase in the IC50 confirms resistance.
-
Consider combination therapy: To suppress the emergence of resistance, consider using this compound in combination with another antiretroviral agent that has a different mechanism of action (e.g., a reverse transcriptase inhibitor or a protease inhibitor).[6][7][8]
-
Evaluate second-generation inhibitors: Investigate the use of next-generation CD4-mimetic compounds that may have activity against strains resistant to first-generation inhibitors like this compound.[9][10][11][12] For example, indoline-based CD4-mimetics have shown promise against strains resistant to the indane-based BNM-III-170.[9]
Experimental Protocols
Protocol: HIV-1 Env Pseudovirus Neutralization Assay
This protocol describes the generation of HIV-1 pseudoviruses and their use in a neutralization assay to determine the IC50 of this compound.
Materials:
-
HEK293T cells
-
An expression plasmid for your HIV-1 envelope of interest
-
An env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6)
-
TZM-bl reporter cells
-
This compound compound
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well cell culture plates (clear and opaque white)
-
Luminometer
Methodology:
Part 1: Pseudovirus Production
-
Seed HEK293T cells in a T-75 flask and grow to 50-80% confluency.
-
Co-transfect the cells with the HIV-1 envelope expression plasmid and the pSG3ΔEnv backbone plasmid using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the cell culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Aliquot and store the pseudovirus stock at -80°C.[2][13][14]
Part 2: Neutralization Assay
-
Seed TZM-bl cells in a 96-well clear-bottom plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
On a separate 96-well plate, prepare serial dilutions of this compound.
-
Add a standardized amount of pseudovirus to each well containing the diluted this compound. Include control wells with virus only (no inhibitor) and cells only (no virus).
-
Incubate the virus-inhibitor mixture for 1 hour at 37°C.
-
Transfer the virus-inhibitor mixtures to the plate containing the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
Remove the culture medium and lyse the cells.
-
Add luciferase assay reagent to each well and transfer the lysate to a 96-well opaque white plate.[13][15]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of neutralization for each this compound concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of neutralization against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of HIV-1 entry and inhibition by this compound.
Caption: Troubleshooting workflow for suspected this compound resistance.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Pseudovirus neutralization assay [bio-protocol.org]
- 3. Opening the HIV Envelope: Potential of CD4 mimics as multifunctional HIV entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Combination therapy with zidovudine prevents selection of human immunodeficiency virus type 1 variants expressing high-level resistance to L-697,661, a nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination therapy: more effective control of HIV type 1? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combinatorial Approaches to the Prevention and Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoline CD4-mimetic compounds mediate potent and broad HIV-1 inhibition and sensitization to antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technology - CD4 mimetic small molecule inhibitors of HIV-1 entry [upenn.technologypublisher.com]
- 11. Resistance to Second-Generation HIV-1 Maturation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HIV-1 resistance to first- and second-generation non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hiv.lanl.gov [hiv.lanl.gov]
- 14. Neutralization assays and pseudovirus production. [bio-protocol.org]
- 15. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Nbd-557 Cell Fusion Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Nbd-557 in cell fusion assays. The information is tailored for scientists and professionals in drug development encountering unexpected experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it work in a cell fusion assay?
This compound is a small molecule inhibitor of HIV-1 entry.[1] It functions by mimicking the CD4 receptor, binding to the viral envelope glycoprotein gp120.[1] This binding can induce conformational changes in gp120, which are crucial for the subsequent steps of viral entry and membrane fusion.[1]
In a typical cell fusion assay, one population of cells expresses the viral envelope proteins (e.g., HIV gp120/gp41), and another population expresses the target receptors (e.g., CD4 and CCR5/CXCR4). The fusion of these two cell types is measured. When used as a tool in research, this compound's interaction with gp120 can be exploited to study the mechanics of viral entry and to screen for other potential inhibitors.
A common assay format involves labeling one cell population with a fluorescent probe that is quenched at high concentrations. Upon fusion with unlabeled cells, the probe is diluted, leading to an increase in fluorescence (dequenching).
Q2: My negative control (no fusion) shows a high fluorescence signal. What could be the cause?
A high background fluorescence in your negative control can be due to several factors:
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Spontaneous Probe Transfer: The fluorescent probe may be transferring between cells without actual membrane fusion. This can occur through membrane proximity or the formation of unstable, transient connections.
-
Cell Lysis: If the cells are not healthy, they can lyse and release the fluorescent probe into the medium, which can then be taken up by other cells or contribute to background fluorescence.
-
Probe Aggregation: The fluorescent probe may form aggregates that exhibit different fluorescent properties than when it is incorporated into the cell membrane.
-
Autofluorescence: The cells themselves or components in the media may be autofluorescent at the excitation and emission wavelengths used for your probe.[2]
Troubleshooting Steps:
-
Optimize cell density: Ensure cells are seeded at an optimal density to avoid overcrowding and cell death.
-
Check cell viability: Use a viability stain (e.g., Trypan Blue) to confirm that the majority of your cells are viable before and during the assay.
-
Wash steps: Include thorough but gentle washing steps to remove any unincorporated or extracellular fluorescent probe.
-
Microscopy check: Visually inspect the cells under a microscope to look for signs of cell death, probe aggregation, or abnormal cell morphology.
-
Control for autofluorescence: Image an unstained sample of your cells using the same settings to determine the level of background autofluorescence.[2]
Q3: I am observing lower than expected or no fluorescence signal in my positive control (fusion-permissive cells). What should I check?
Low or no signal in a positive control indicates an issue with the fusion process itself or with the detection of the fluorescent signal.
-
Inefficient Fusion: The cells may not be fusing efficiently. This could be due to low expression of the viral envelope proteins or the cellular receptors.
-
Fluorescence Quenching: The fluorescent probe may be quenched by components in the media or by the probe itself if it is not properly diluted upon fusion.
-
Incorrect Filter Sets: The microscope filter sets may not be optimal for the excitation and emission spectra of your NBD-based probe.[2]
-
Photobleaching: Excessive exposure to the excitation light can cause the fluorophore to photobleach, leading to a weaker signal.[2]
Troubleshooting Steps:
-
Verify protein expression: Confirm the expression of the viral envelope proteins and cellular receptors using techniques like Western blotting or flow cytometry.
-
Optimize fusion conditions: Adjust the ratio of effector to target cells and the incubation time to maximize fusion.
-
Check for quenchers: Ensure your media does not contain components that could quench the fluorescence of your probe.
-
Validate microscope setup: Use a fluorescent standard to confirm that your microscope's light source, filters, and detector are functioning correctly for the NBD fluorophore.
-
Minimize photobleaching: Reduce the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if applicable.[3]
Q4: The fluorescence signal is decreasing over time after an initial increase. What does this indicate?
A decrease in fluorescence after an initial peak can be a sign of:
-
Cell Death: The fused cells (syncytia) may have reduced viability and begin to die and lyse, releasing the fluorescent probe.
-
Probe Export: Some cells can actively transport fluorescent dyes out of their cytoplasm or membrane.
-
Photobleaching: As mentioned previously, continuous imaging can lead to photobleaching.
Troubleshooting Steps:
-
Time-course viability: Perform a time-course experiment and assess cell viability at different points after the initiation of fusion.
-
Use a different probe: If probe export is suspected, consider using a different fluorescent label that is less likely to be transported.
-
Acquire images at specific time points: Instead of continuous imaging, capture images at discrete time points to minimize light exposure.
Experimental Protocols
General NBD-based Cell Fusion Assay Protocol
This protocol provides a general framework. Specific parameters such as cell types, incubation times, and reagent concentrations should be optimized for your particular experimental system.
-
Cell Preparation:
-
Effector Cells: Plate cells that will express the viral envelope protein (e.g., HIV-1 Env).
-
Target Cells: Plate cells that express the corresponding receptors (e.g., CD4 and a coreceptor).
-
-
Labeling of Effector Cells:
-
Prepare a stock solution of the NBD-lipid probe in an appropriate solvent (e.g., ethanol or DMSO).
-
Dilute the probe in serum-free media to the desired final concentration.
-
Remove the culture medium from the effector cells and wash once with PBS.
-
Incubate the cells with the NBD-lipid solution for the optimized time and temperature.
-
Wash the cells multiple times with PBS to remove unincorporated probe.
-
-
Co-culture and Fusion:
-
Detach the labeled effector cells and the unlabeled target cells.
-
Mix the two cell populations at the desired ratio in a suitable culture vessel (e.g., a 96-well plate).
-
Initiate fusion (e.g., by a temperature shift to 37°C).
-
-
Signal Detection and Quantification:
-
At various time points, measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
-
Use appropriate filter sets for the NBD fluorophore (Excitation ~460 nm, Emission ~535 nm).
-
To determine the maximum fluorescence (100% dequenching), lyse a control set of labeled cells with a detergent like Triton X-100.
-
The percentage of fusion can be calculated relative to the maximum fluorescence.
-
Dithionite Quenching Assay for Outer Leaflet Fusion
This assay can be used to specifically measure the fusion of the outer leaflets of the cell membranes. Dithionite is a membrane-impermeant quenching agent that will reduce the fluorescence of NBD probes on the outer leaflet of the plasma membrane.
-
Perform the cell fusion assay as described above.
-
Prepare a fresh solution of sodium dithionite in a suitable buffer (e.g., Tris buffer, pH 10).
-
At the desired time point after initiating fusion, add the dithionite solution to the co-cultured cells to a final concentration that is sufficient to quench all external NBD fluorescence.
-
Immediately measure the remaining fluorescence. The protected fluorescence signal represents the NBD probes that have moved to the inner leaflet of the target cell membrane through fusion.
Data Presentation
| Parameter | Condition 1: Control (No Fusion) | Condition 2: Positive Control (Fusion) | Condition 3: Test Compound |
| Cell Type (Effector) | 293T-Env | 293T-Env | 293T-Env |
| Cell Type (Target) | 293T (CD4-, CoR-) | TZM-bl (CD4+, CoR+) | TZM-bl (CD4+, CoR+) |
| Effector:Target Ratio | 1:1 | 1:1 | 1:1 |
| NBD-Lipid Conc. (µM) | 5 | 5 | 5 |
| Incubation Time (hr) | 2 | 2 | 2 |
| Fluorescence (RFU) | 150 ± 25 | 1200 ± 150 | 450 ± 50 |
| % Fusion Inhibition | N/A | 0% | 62.5% |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the specific experimental setup.
Visualizations
Experimental Workflow
Caption: Workflow for a typical this compound cell fusion assay.
Troubleshooting Logic
Caption: Troubleshooting flowchart for unexpected results.
HIV-1 Entry Signaling Pathway
Caption: Simplified pathway of HIV-1 entry and the action of this compound.
References
- 1. Development of Small-molecule HIV Entry Inhibitors Specifically Targeting gp120 or gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Minimizing variability in Nbd-557 experimental replicates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the HIV-1 entry inhibitor, NBD-557.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that acts as a CD4 mimic. It inhibits HIV-1 entry into host cells by binding to the viral envelope glycoprotein gp120, specifically within a conserved region known as the Phe43 cavity.[1] This binding event prevents the interaction between gp120 and the cellular CD4 receptor, a critical first step in the viral entry process.[1][2][3] this compound has shown potent inhibitory activity against both X4 and R5 tropic HIV-1 strains.[1][2]
Q2: How should this compound be stored and handled to ensure stability?
A2: Proper storage and handling are crucial for maintaining the integrity and activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years.[1]
-
In Solvent: For stock solutions, dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). It is highly recommended to use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.[1] Aliquot the stock solution and store at -80°C for up to 2 years or at -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.[4] Solutions are generally unstable and should be prepared fresh whenever possible.[2]
Q3: What is the recommended solvent and concentration for preparing this compound stock solutions?
A3: The recommended solvent for this compound is DMSO.[1] A stock solution of 10 mg/mL (26.16 mM) in DMSO can be prepared, though ultrasonic treatment may be necessary to fully dissolve the compound.[1] For cell-based assays, it is critical to ensure that the final concentration of DMSO in the experimental medium is low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[5][6][7]
Q4: Can this compound exhibit off-target effects?
A4: While this compound is designed to be a specific inhibitor of the gp120-CD4 interaction, like many small molecules, it has the potential for off-target effects, especially at higher concentrations.[8] Some NBD-based compounds have been reported to bind non-specifically to other proteins and cellular components.[9] It is crucial to include appropriate controls in your experiments to assess any potential off-target activity.
Q5: Does the presence of serum in culture media affect this compound activity?
A5: Yes, the presence of serum proteins can impact the effective concentration of this compound. Small molecules can bind to serum proteins, primarily albumin, which can reduce the free fraction of the compound available to interact with its target.[10][11] This can lead to an underestimation of the compound's potency. When comparing results across different experiments, it is important to maintain a consistent serum concentration in the culture medium.
Troubleshooting Guides
This section addresses common issues that may lead to variability in experimental replicates with this compound.
High Variability in IC50 Values
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Preparation | Ensure the stock solution is properly dissolved and vortexed before each use. Prepare fresh dilutions for each experiment from a frozen aliquot of the stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Variable Cell Density | Optimize and standardize the cell seeding density for your assays. Inconsistent cell numbers can significantly impact the outcome of cell-based assays.[7] |
| DMSO Concentration Effects | Maintain a consistent and low final concentration of DMSO (ideally ≤0.1%) across all wells, including controls.[5][6] Create a dilution series of your vehicle control to assess the effect of DMSO on your specific cell line. |
| HIV-1 Strain Variability | Be aware that the IC50 of this compound can vary between different HIV-1 strains and subtypes due to polymorphisms in the gp120 sequence.[12] Use the same viral stock and passage number for a set of experiments. |
| Serum Protein Binding | Use a consistent percentage of serum in your cell culture media for all experiments. If high variability persists, consider reducing the serum concentration or using serum-free media if your cell line permits.[10] |
Low Potency or No Inhibitory Effect
| Potential Cause | Troubleshooting Steps |
| Degraded this compound | Verify the storage conditions and age of your this compound stock. If in doubt, use a fresh vial of the compound and prepare a new stock solution. |
| Incorrect Assay Conditions | Ensure the incubation times and temperatures are appropriate for the specific assay being performed. Confirm that the pH and buffer composition of your assay medium are optimal. |
| Suboptimal this compound Concentration Range | Perform a wider range of serial dilutions to ensure you are capturing the full dose-response curve. The IC50 may be outside the concentration range you are testing. |
| Cellular Health | Monitor cell viability and morphology. Unhealthy cells can lead to inconsistent results. Ensure cells are within an optimal passage number range. |
High Background Signal in Binding Assays (e.g., ELISA)
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding of this compound | Increase the number of wash steps after incubating with this compound. Optimize the blocking buffer by increasing the concentration of the blocking agent (e.g., BSA or non-fat milk).[13] |
| Insufficient Washing | Ensure thorough and consistent washing between all steps of the ELISA protocol. Inadequate washing is a common cause of high background.[13] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Filter-sterilize buffers if necessary. |
| Cross-reactivity of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding. If high background is observed, consider using a pre-adsorbed secondary antibody. |
Data Presentation
Table 1: this compound IC50 Values Against Various HIV-1 Strains
| HIV-1 Strain | Tropism | IC50 (µM) |
| HXB2 | X4 | 1.6 - 8.6[12] |
| IIIB | X4 | ~2.5 - 4.5[12] |
| BaL | R5 | 1.7 - 17.3[12] |
| Clinical Isolate | - | 3.0 (in combination)[14] |
| AZT-resistant strain | - | 1.2 (in combination)[14] |
Note: IC50 values can vary depending on the specific experimental conditions and assay format.
Experimental Protocols
Protocol 1: HIV-1 gp120 Binding Assay (ELISA)
This protocol is for determining the binding of this compound to recombinant HIV-1 gp120 protein using a competitive ELISA format.
Materials:
-
High-binding 96-well microplate
-
Recombinant HIV-1 gp120 protein
-
Biotinylated anti-gp120 antibody (recognizes a different epitope than the this compound binding site)
-
This compound
-
Streptavidin-HRP
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TMB substrate
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Stop solution (e.g., 2N H₂SO₄)
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Coating buffer (e.g., PBS, pH 7.4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
Procedure:
-
Coating: Dilute recombinant gp120 to 1-2 µg/mL in coating buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Competition: Prepare serial dilutions of this compound in assay buffer. Add 50 µL of each dilution to the wells. Also, prepare a control with assay buffer only (no inhibitor).
-
Antibody Addition: Immediately add 50 µL of biotinylated anti-gp120 antibody (at a pre-determined optimal concentration) to all wells.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with 200 µL of wash buffer per well.
-
Streptavidin-HRP Addition: Dilute Streptavidin-HRP in assay buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with 200 µL of wash buffer per well.
-
Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: HIV-1 Env-Mediated Cell-Cell Fusion Assay (Luciferase Reporter)
This assay measures the ability of this compound to inhibit the fusion of cells expressing HIV-1 Env with target cells expressing CD4 and a coreceptor, using a luciferase reporter system.[15][16][17][18][19]
Materials:
-
Effector cells: A cell line stably expressing HIV-1 Env and a transcriptional activator (e.g., Tat or tTA).
-
Target cells: A cell line expressing CD4, an appropriate coreceptor (CCR5 or CXCR4), and a luciferase reporter gene under the control of a promoter responsive to the transcriptional activator from the effector cells (e.g., HIV-1 LTR).
-
This compound
-
Cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding:
-
Seed target cells into a 96-well white, clear-bottom plate at a pre-optimized density (e.g., 1-2 x 10⁴ cells/well) and incubate overnight.
-
On the day of the assay, prepare a suspension of effector cells.
-
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the medium from the target cells and add 50 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration as the highest this compound concentration).
-
Co-culture: Add 50 µL of the effector cell suspension (at a pre-optimized density) to each well containing the target cells and this compound.
-
Incubation: Incubate the co-culture plate for 6-8 hours at 37°C in a CO₂ incubator to allow for cell fusion.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
-
Reading: Measure the luminescence using a plate luminometer.
Mandatory Visualizations
Caption: this compound inhibits HIV-1 entry by blocking gp120-CD4 binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound|cas 333352-59-3|DC Chemicals [dcchemicals.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Re‐discover the value of protein binding assessments in hepatic and renal impairment studies and its contributions in drug labels and dose decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. hiv.lanl.gov [hiv.lanl.gov]
- 16. An Inducible Cell-Cell Fusion System with Integrated Ability to Measure the Efficiency and Specificity of HIV-1 Entry Inhibitors | PLOS One [journals.plos.org]
- 17. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. Using a Split Luciferase Assay (SLA) to measure the kinetics of cell-cell fusion mediated by herpes simplex virus glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Dealing with high background signal in Nbd-557 binding assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing NBD-557 in binding assays. High background fluorescence is a common challenge with NBD-based probes, and this resource offers structured advice to help you optimize your experiments and obtain high-quality data.
Troubleshooting Guide: High Background Signal
High background fluorescence in your this compound binding assay can obscure the specific signal from your binding event of interest. The following table outlines common causes and provides step-by-step solutions to mitigate this issue.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| 1. High Concentration of Unbound this compound | 1. Titrate this compound: Perform a concentration-response curve to determine the lowest concentration of this compound that provides a detectable specific signal. 2. Optimize Washing Steps: Increase the number and/or duration of wash steps after the incubation with this compound to more effectively remove unbound probe. | Reduced background signal from free this compound in the solution. |
| 2. Non-Specific Binding of this compound | 1. Add a Blocking Agent: Incubate wells with a blocking agent such as Bovine Serum Albumin (BSA) (e.g., 1-2% w/v) or casein before adding this compound. Note: some fluorophores may bind to BSA, so test this component.[1] 2. Include a Non-ionic Detergent: Add a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to your binding and wash buffers to disrupt hydrophobic interactions.[1] 3. Adjust Salt Concentration: Increase the ionic strength of your buffers by adding NaCl (e.g., 150-500 mM) to reduce non-specific electrostatic interactions. | Minimized binding of this compound to the microplate surface or other non-target molecules. |
| 3. Environmental Sensitivity of NBD Fluorophore | 1. Optimize Buffer Polarity: NBD fluorescence is highly sensitive to the polarity of its environment, with higher fluorescence in less polar environments.[2] Ensure your buffer is sufficiently polar to quench the fluorescence of unbound this compound. Avoid high concentrations of organic solvents if possible. 2. Control pH: The fluorescence of NBD probes can be pH-dependent.[3][4][5] Maintain a consistent and optimal pH for your assay, typically within the physiological range (pH 7.2-7.4), unless your specific interaction requires different conditions. | Stabilized and minimized fluorescence from unbound this compound, leading to a better signal-to-noise ratio. |
| 4. Autofluorescence of Assay Components | 1. Use Appropriate Microplates: Use black, opaque microplates for fluorescence assays to minimize background from the plate itself. 2. Check Buffer and Media Components: Screen all buffer and media components for intrinsic fluorescence at the excitation and emission wavelengths of this compound. Phenol red in cell culture media is a common source of autofluorescence. | Reduced background signal originating from the experimental setup and reagents. |
| 5. Instrument Settings | 1. Optimize Gain/Sensitivity: Adjust the detector gain or sensitivity settings on your plate reader to a level that maximizes the specific signal without saturating the detector with background noise. 2. Adjust Read Height: If your instrument allows, optimize the read height to focus on the area of specific binding (e.g., at the bottom of the well for adherent cells). | Improved signal-to-noise ratio through optimal data acquisition. |
Frequently Asked Questions (FAQs)
Q1: Why is my background signal so high even with extensive washing?
A1: This could be due to several factors. The NBD fluorophore itself is environmentally sensitive and can become highly fluorescent if it partitions into hydrophobic pockets on the plate surface or other proteins, even non-specifically.[2] Additionally, some NBD derivatives have been shown to bind irreversibly to non-specific sites. Consider optimizing your blocking steps by testing different blocking agents or increasing the concentration of non-ionic detergents in your wash buffers.
Q2: Can the solvent used to dissolve this compound affect my background?
A2: Absolutely. This compound is often dissolved in a small amount of an organic solvent like DMSO before being diluted into the assay buffer.[3] High concentrations of residual organic solvent can decrease the polarity of the assay buffer, leading to an increase in the fluorescence of unbound this compound. Ensure the final concentration of the organic solvent in your assay is low and consistent across all wells.
Q3: What is the optimal pH for an this compound binding assay?
A3: The optimal pH will depend on the specific interaction you are studying. However, the fluorescence of many NBD-probes is stable in the pH range of 5.0-9.0.[3] For studying the interaction of this compound with HIV-1 gp120, a physiological pH of around 7.4 is a good starting point, as used in published binding studies.[3] It is crucial to buffer your assay adequately to maintain a stable pH throughout the experiment.
Q4: Should I use a direct fluorescence intensity or a fluorescence polarization assay?
A4: Both are viable options. A direct fluorescence intensity assay measures the increase in fluorescence upon this compound binding to its target, assuming the binding pocket is in a more hydrophobic environment than the aqueous buffer. A fluorescence polarization (FP) assay measures the change in the rotational speed of this compound upon binding to a larger molecule. FP can be less susceptible to some sources of background like autofluorescence of assay components. If you have access to an instrument capable of FP measurements, it is worth exploring this option.
Q5: How can I confirm that the signal I am measuring is specific?
A5: To confirm specificity, you should include a competition experiment. In this setup, you would incubate your target with a known, unlabeled ligand that binds to the same site as this compound before adding the fluorescent probe. A specific signal will be displaced by the unlabeled competitor, resulting in a decrease in fluorescence.
Experimental Protocols
General Protocol for this compound Binding Assay (Fluorescence Intensity)
This protocol provides a general framework for a 96-well plate-based fluorescence intensity binding assay for this compound with its target protein (e.g., HIV-1 gp120). All steps should be optimized for your specific system.
Materials:
-
This compound
-
Target Protein (e.g., recombinant HIV-1 gp120)
-
Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Blocking Buffer (e.g., Assay Buffer with 1% BSA)
-
Wash Buffer (e.g., Assay Buffer with 0.05% Tween-20)
-
Black, opaque 96-well microplates
-
Fluorescence microplate reader with appropriate filters for NBD (Excitation ~467 nm, Emission ~538 nm)
Procedure:
-
Plate Preparation:
-
If required for your target, coat the wells of the 96-well plate with an appropriate coating agent.
-
Wash the wells with Assay Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
-
Target Immobilization/Addition:
-
Add your target protein at a desired concentration in Assay Buffer to the wells.
-
Incubate for 1-2 hours at room temperature to allow for binding to the well or to be present in solution.
-
If immobilizing, wash the wells three times with 200 µL of Wash Buffer.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the this compound dilutions to the wells containing the target protein. Include wells with no target protein as a control for non-specific binding.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the wells three to five times with 200 µL of Wash Buffer to remove unbound this compound.
-
-
Fluorescence Measurement:
-
Add 100 µL of Assay Buffer to each well.
-
Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for NBD.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no target protein) from the fluorescence of the wells with the target protein.
-
Plot the background-subtracted fluorescence intensity against the this compound concentration to generate a binding curve.
-
Visualizations
Troubleshooting Workflow for High Background
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. researchgate.net [researchgate.net]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of HIV-1 Entry Inhibitors: Nbd-557 versus BMS-378806
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small-molecule HIV-1 entry inhibitors, Nbd-557 and BMS-378806. This analysis is supported by experimental data on their efficacy and detailed methodologies for key assays.
Both this compound and BMS-378806 target the initial and critical stage of HIV-1 infection: the entry of the virus into host cells. They achieve this by binding to the viral envelope glycoprotein gp120, thereby preventing its interaction with the primary cellular receptor, CD4. This mode of action makes them a crucial area of study in the development of novel antiretroviral therapies.
Mechanism of Action
This compound and its analogs function as CD4 mimetics.[1] They bind to a conserved pocket on gp120 known as the "Phe 43 cavity," effectively occupying the same space as the Phe43 residue of the CD4 receptor.[1][2] This binding induces conformational changes in gp120 that are similar to those triggered by CD4 binding.[2][3]
BMS-378806 also binds directly to gp120, competitively inhibiting the gp120-CD4 interaction.[4] Studies on viral resistance to BMS-378806 have identified mutations in gp120 at or near the CD4 binding pocket, further confirming its mechanism of targeting this crucial interaction.[4] While both inhibitors target the same general process, the subtle differences in their binding sites can influence their potency and resistance profiles. One study suggests that the binding site for Nbd-556 (a close analog of this compound) in gp120 is more conserved than that of BMS-378806, potentially giving it a higher genetic barrier to resistance.[5]
Performance and Efficacy: A Quantitative Comparison
Experimental data indicates that BMS-378806 is significantly more potent than this compound in inhibiting HIV-1 entry.
| Inhibitor | Target | Reported IC50/EC50 | HIV-1 Strains |
| BMS-378806 | gp120-CD4 Interaction | Median EC50 of 0.04 µM | Panel of R5, X4, and R5/X4 laboratory and clinical isolates of subtype B.[5] |
| This compound | gp120-CD4 Interaction | "Low micromolar levels" | Laboratory-adapted strains and primary isolates.[6][7] |
| NBD Analogs (NBD-09027, NBD-11008) | gp120-CD4 Interaction | IC50 of ~2.5 to 4.5 µM (in cell-cell fusion assay) | H9/HIV-1IIIB and MT-2 cells.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare HIV-1 entry inhibitors like this compound and BMS-378806.
HIV-1 Entry (Fusion) Assay
This assay measures the ability of an inhibitor to block the fusion of the viral and cellular membranes. A common method is the BlaM-Vpr-based fusion assay.
Principle: This assay utilizes HIV-1 virions containing a β-lactamase-Vpr (BlaM-Vpr) protein chimera. When these virions fuse with target cells pre-loaded with a fluorescent substrate (like CCF2-AM), the BlaM-Vpr is released into the cytoplasm. The β-lactamase then cleaves the substrate, causing a shift in its fluorescence emission (e.g., from green to blue), which can be quantified using flow cytometry. A reduction in the blue signal in the presence of an inhibitor indicates fusion inhibition.
Detailed Protocol:
-
Production of BlaM-Vpr containing pseudovirions:
-
HEK293T cells are co-transfected with an HIV-1 proviral plasmid (env-deleted) and a plasmid encoding the desired HIV-1 envelope glycoprotein, along with a plasmid expressing the BlaM-Vpr fusion protein.
-
The supernatant containing the pseudovirions is harvested 48-72 hours post-transfection, clarified by centrifugation, and filtered.
-
The viral particle concentration is quantified, typically by measuring the p24 antigen concentration using an ELISA.
-
-
Target Cell Preparation:
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well plates.
-
The cells are loaded with the CCF2-AM substrate according to the manufacturer's instructions.
-
-
Inhibition Assay:
-
The target cells are pre-incubated with serial dilutions of the inhibitor (this compound or BMS-378806) for a specified period.
-
A standardized amount of BlaM-Vpr containing pseudovirions is added to the wells.
-
The plates are incubated to allow for viral entry and fusion.
-
-
Data Acquisition and Analysis:
-
After incubation, the cells are analyzed by flow cytometry to determine the ratio of blue to green fluorescence.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time. It can be used to directly measure the binding of this compound or BMS-378806 to purified gp120.
Principle: One molecule (the ligand, e.g., gp120) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., the inhibitor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). The rate of association and dissociation can be monitored to determine the binding affinity (KD).
Detailed Protocol:
-
Sensor Chip Preparation:
-
A sensor chip (e.g., a CM5 chip) is activated.
-
Recombinant HIV-1 gp120 protein is immobilized on the chip surface via amine coupling.
-
Remaining active sites on the surface are blocked.
-
-
Binding Analysis:
-
A running buffer is continuously flowed over the sensor surface to establish a stable baseline.
-
Serial dilutions of the inhibitor (this compound or BMS-378806) in running buffer are injected over the gp120-coated surface for a set association time.
-
The running buffer is then flowed over the surface again to monitor the dissociation of the inhibitor from gp120.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected by subtracting the signal from a reference flow cell (without gp120).
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka. A lower KD value indicates a higher binding affinity.
-
Visualizing the Inhibition of HIV-1 Entry
The following diagrams illustrate the HIV-1 entry pathway and the points of inhibition for this compound and BMS-378806, as well as a typical experimental workflow for evaluating these inhibitors.
Caption: Mechanism of HIV-1 entry and inhibition by this compound and BMS-378806.
References
- 1. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does Antibody Stabilize the Ligand Binding in GP120 of HIV-1 Envelope Protein? Evidence from MD Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Small-molecule HIV Entry Inhibitors Specifically Targeting gp120 or gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Small Molecule Activity: A Cross-Validation Framework Using Nbd-557 as a Case Study
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide provides a framework for the cross-validation of a small molecule's activity across different cell lines. The compound Nbd-557 is primarily documented as an HIV-1 entry inhibitor, and extensive public data on its activity in a wide range of cancer cell lines is not currently available. The experimental data presented herein for a compound designated "NBDHEX" is used for illustrative purposes to demonstrate how such a comparative analysis would be structured.
Introduction
The validation of a therapeutic candidate's efficacy and selectivity across multiple cell lines is a cornerstone of preclinical drug development. This process, known as cross-validation, is essential for identifying robust lead compounds and understanding their potential therapeutic window. This guide outlines a systematic approach to the cross-validation of a small molecule's activity, using the compound this compound as a conceptual case study.
This compound is recognized as an inhibitor of HIV-1 entry.[1][2][3][4] Its mechanism of action involves blocking the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor.[1][2][3] While its primary application has been in virology, the principles of cross-validating its activity can be applied to any therapeutic area, including oncology.
This guide will detail standardized experimental protocols for assessing cytotoxicity and apoptosis, present a template for comparative data analysis, and visualize the known signaling pathway of this compound alongside a general experimental workflow.
Data Presentation: Comparative Cytotoxicity
To illustrate how data from a cross-validation study would be presented, the following table summarizes the cytotoxic effects of a related compound, NBDHEX, on various cancer cell lines. This data is derived from publicly available studies and serves as a placeholder to demonstrate the format of such a comparison.
| Cell Line | Cancer Type | IC50 (µM) of NBDHEX | Assay Type | Reference |
| GLC4 | Small Cell Lung Cancer | 1.4 ± 0.2 | Cytotoxicity Assay | [5] |
| K562 | Chronic Myelogenous Leukemia | 1.5 ± 0.1 | Cytotoxicity Assay | [5] |
| HepG2 | Hepatocellular Carcinoma | 2.9 ± 0.3 | Cytotoxicity Assay | [5] |
Experimental Protocols
Standardized protocols are critical for ensuring the reproducibility and comparability of data across different experiments and laboratories. Below are detailed methodologies for key assays used in the assessment of a compound's cellular activity.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[6]
-
Reagent Preparation:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
Treat the cells with varying concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[10]
-
Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8][10]
-
Add 100 µL of the solubilization solution to each well.[9][10]
-
Mix thoroughly to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.[9][10]
-
2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a more recent tetrazolium-based assay that produces a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[6][10]
-
Procedure:
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of action for many cytotoxic compounds. Its induction can be assessed through various methods.[11]
1. Annexin V Staining Assay
This assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these apoptotic cells.[12]
-
Procedure (Flow Cytometry):
-
Seed and treat cells as required.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC, PE, or APC) and a viability dye (e.g., propidium iodide (PI) or 7-AAD).[12]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI/7-AAD negative, and late apoptotic/necrotic cells will be positive for both.[12]
-
2. Caspase-3/7 Activity Assay
Executioner caspases, such as caspase-3 and caspase-7, are key proteases activated during apoptosis.[13] Their activity can be measured using specific substrates that become fluorescent or luminescent upon cleavage.[13]
-
Procedure (Plate-based):
-
Seed cells in a 96-well plate (preferably opaque-walled for luminescence/fluorescence assays).
-
Treat the cells with the test compound.
-
Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence).
-
Incubate for the recommended time to allow for substrate cleavage.
-
Measure the resulting luminescence or fluorescence signal with a plate reader.[11]
-
Visualizations: Pathways and Workflows
Diagrams are provided below to illustrate the known signaling pathway of this compound, a generalized apoptosis pathway, and a typical experimental workflow for compound validation.
Caption: Mechanism of action of this compound in inhibiting HIV-1 entry.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound|cas 333352-59-3|DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Apoptosis Assays for Muse Cell Analyzer | Life Science Research | Merck [merckmillipore.com]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Nbd-557 with Other Antiretroviral Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the potential synergistic effects of Nbd-557, a small-molecule CD4-mimetic HIV entry inhibitor, when used in combination with other classes of antiretroviral drugs. While direct experimental data on this compound's synergistic profile is limited in publicly available literature, this guide draws upon data from analogous CD4-targeted inhibitors and established experimental protocols to provide a comparative framework for researchers.
Introduction to this compound and its Mechanism of Action
This compound is an investigational HIV-1 entry inhibitor that functions as a CD4-mimetic compound. It binds to a highly conserved pocket on the viral envelope glycoprotein gp120, the same site engaged by the host cell's CD4 receptor. This binding action induces conformational changes in gp120, which can prematurely trigger the viral entry machinery, leading to irreversible inactivation of the virus before it can engage with the host cell.
However, a critical consideration for this compound and related compounds is their potential to act as CD4-agonists. This property can, in some contexts, enhance the infectivity of HIV-1 in cells that do not have the CD4 receptor (CD4-negative cells), an undesirable off-target effect that requires careful evaluation in any therapeutic application.[1]
Synergistic Potential with Other Antiretroviral Drug Classes
Combining antiretroviral drugs with different mechanisms of action is the cornerstone of modern HIV therapy, known as highly active antiretroviral therapy (HAART). The primary goals of combination therapy are to enhance antiviral efficacy, reduce the dosages of individual drugs to minimize toxicity, and suppress the emergence of drug-resistant viral strains.
Table 1: Predicted Synergistic Effects of this compound with Major Antiretroviral Drug Classes
| Drug Class | Examples | Predicted Interaction with this compound | Rationale for Synergy |
| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) | Zidovudine (AZT), Tenofovir (TDF), Lamivudine (3TC) | Synergistic | NRTIs inhibit the reverse transcription of viral RNA into DNA, a step that occurs after viral entry. The combination of an entry inhibitor like this compound and an RT inhibitor targets two distinct and essential stages of the HIV life cycle. |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Efavirenz (EFV), Nevirapine (NVP) | Synergistic | Similar to NRTIs, NNRTIs block reverse transcriptase but through a different mechanism. The dual blockade of viral entry and reverse transcription is expected to result in a potent synergistic effect. |
| Protease Inhibitors (PIs) | Lopinavir, Atazanavir, Darunavir | Synergistic | PIs prevent the cleavage of viral polyproteins into mature, functional proteins, a late-stage event in the viral replication cycle. Combining an early-stage inhibitor (this compound) with a late-stage inhibitor can effectively cripple the virus at both ends of its life cycle. |
| Integrase Strand Transfer Inhibitors (INSTIs) | Raltegravir, Dolutegravir, Elvitegravir | Synergistic | INSTIs block the integration of the viral DNA into the host cell's genome, another critical step following reverse transcription. The sequential inhibition of entry, reverse transcription, and integration is a powerful strategy for viral suppression. |
| CCR5 Antagonists | Maraviroc | Potentially Synergistic to Additive | Both this compound and CCR5 antagonists target viral entry but at different points. This compound mimics CD4 binding, while maraviroc blocks the CCR5 co-receptor. The sequential nature of these interactions suggests a high likelihood of synergy. |
Experimental Protocols for Evaluating Synergy
The synergistic, additive, or antagonistic effects of drug combinations are typically quantified using in vitro cell-based assays. The checkerboard assay is a widely accepted method for this purpose.
Checkerboard Assay Protocol
This protocol is a standard method for determining the interaction between two antimicrobial agents.
-
Preparation of Drug Dilutions:
-
Prepare serial dilutions of this compound and the other antiretroviral drug in a 96-well microtiter plate. The concentrations should typically range from sub-inhibitory to supra-inhibitory levels.
-
The dilutions of this compound are typically made along the rows, and the dilutions of the second drug are made along the columns.
-
-
Cell Seeding and Infection:
-
Seed target cells (e.g., TZM-bl cells or peripheral blood mononuclear cells) into the wells of the microtiter plate at a predetermined density.
-
Infect the cells with a known amount of HIV-1.
-
-
Incubation:
-
Incubate the plates for a period that allows for viral replication (typically 48-72 hours) at 37°C in a humidified CO2 incubator.
-
-
Quantification of Viral Replication:
-
Measure the extent of viral replication in each well. Common methods include:
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.
-
Luciferase Reporter Assay: Uses a genetically engineered virus that expresses luciferase upon successful infection and replication. The amount of light produced is proportional to the level of viral replication.
-
-
-
Data Analysis:
-
The data from the checkerboard assay is used to calculate the Combination Index (CI) using the Chou-Talalay method. The CI provides a quantitative measure of the interaction between the two drugs.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualizing Mechanisms and Workflows
Signaling Pathway of HIV-1 Entry and Inhibition by this compound
Caption: HIV-1 entry and the inhibitory mechanism of this compound.
Experimental Workflow for Synergy Testing
Caption: Workflow for determining drug synergy using the checkerboard assay.
Logical Relationship of Antiretroviral Drug Targets
Caption: Sequential targets of different antiretroviral drug classes in the HIV life cycle.
Conclusion and Future Directions
The CD4-mimetic compound this compound holds promise as a component of future antiretroviral combination therapies due to its unique mechanism of action targeting viral entry. Based on evidence from analogous compounds, it is highly probable that this compound will exhibit synergistic effects when combined with drugs targeting other stages of the HIV life cycle, such as reverse transcriptase, integrase, and protease inhibitors.
However, the potential for off-target effects, such as the enhancement of infection in CD4-negative cells, underscores the need for thorough preclinical evaluation. Future research should focus on conducting comprehensive synergy studies of this compound with a wide range of approved antiretroviral drugs to generate quantitative data. These studies will be crucial in determining the optimal drug combinations and dosages for potential clinical development, ultimately contributing to more potent and durable treatment regimens for HIV-1 infection.
References
Analysis of resistance mutations to Nbd-557 compared to other inhibitors.
A Note on Comparing Nbd-557 and MDM2-p53 Inhibitors
It is crucial to understand that a direct comparison of resistance mutations between this compound and inhibitors of the MDM2-p53 pathway is not scientifically appropriate. These two classes of drugs operate in entirely different biological contexts and target distinct molecules to achieve their therapeutic effects.
-
This compound is an antiviral agent designed to inhibit the entry of the Human Immunodeficiency Virus (HIV-1) into host cells. It achieves this by targeting the viral envelope glycoprotein gp120, preventing its interaction with the host cell's CD4 receptor.[1][2][3] Resistance to this compound and similar HIV-1 entry inhibitors arises from mutations in the viral env gene, which encodes gp120.
-
MDM2-p53 inhibitors (e.g., Nutlin-3, HDM201) are anti-cancer agents. They work by disrupting the interaction between the MDM2 protein and the p53 tumor suppressor protein.[4][5] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. By inhibiting MDM2, these drugs stabilize p53, leading to cell cycle arrest and apoptosis of cancer cells.[5] Resistance to these inhibitors typically involves mutations in the human TP53 gene, rendering the p53 protein non-functional.[4][6]
This guide, therefore, presents two separate analyses of resistance mutations for each class of inhibitor to provide a comprehensive resource for researchers in their respective fields.
Part 1: Analysis of Resistance to HIV-1 Entry Inhibitors Targeting gp120
This section focuses on the resistance mechanisms against small molecule HIV-1 entry inhibitors that, like this compound, target the CD4-binding site on the viral envelope glycoprotein gp120, specifically the Phe43 cavity.
Data on Resistance Mutations
Quantitative data on resistance to specific CD4-mimetic small molecules is presented below. It is important to note that while specific data for this compound is limited, the data for its close analog, NBD-556, and other inhibitors targeting the same site, such as BMS-378806, provide valuable insights into the expected resistance profile.
| Inhibitor Class | Representative Inhibitor | Virus Strain | Key Resistance Mutation(s) in gp120 | Fold Change in IC50 (Resistance Level) | Reference |
| CD4-Mimetic Small Molecules | NBD-556 | HIV-1 | S375N | Not explicitly quantified, but confers resistance | [2] |
| BMS-378806 | HIV-1 HXBc2 | M426L | High level of resistance | [7] | |
| BMS-378806 | HIV-1 HXBc2 | W112A | ~10-fold | [7] | |
| BMS-378806 | HIV-1 HXBc2 | T257A | ~5-fold | [7] | |
| BMS-378806 | HIV-1 HXBc2 | S375A | ~3-fold | [7] | |
| BMS-378806 | HIV-1 HXBc2 | F382A | ~4-fold | [7] |
Experimental Protocols
This protocol describes the method for selecting for drug-resistant HIV-1 variants by serial passage in the presence of an inhibitor.
Objective: To generate HIV-1 strains with reduced susceptibility to an entry inhibitor.
Materials:
-
HIV-1 permissive cell line (e.g., TZM-bl, CEM-GXR)
-
Wild-type HIV-1 viral stock
-
HIV-1 entry inhibitor (e.g., this compound)
-
Cell culture medium and supplements
-
p24 antigen ELISA kit
Procedure:
-
Seed permissive cells in a multi-well plate.
-
Infect the cells with wild-type HIV-1 at a known multiplicity of infection (MOI).
-
Add the entry inhibitor at a concentration equal to its IC50.
-
Culture the cells for 3-4 days.
-
Harvest the cell supernatant containing progeny virus.
-
Determine the p24 antigen concentration in the supernatant to quantify viral replication.
-
Use the harvested virus to infect fresh cells, doubling the concentration of the inhibitor.
-
Repeat steps 4-7 for multiple passages, gradually increasing the inhibitor concentration.
-
Once viral replication is robust at high inhibitor concentrations, isolate the viral RNA.
-
Perform reverse transcription PCR (RT-PCR) to amplify the env gene.
-
Sequence the amplified env gene to identify mutations.
This assay is used to quantify the susceptibility of HIV-1 with specific Env mutations to an entry inhibitor.
Objective: To determine the IC50 of an entry inhibitor against different HIV-1 Env variants.
Materials:
-
HEK293T cells
-
Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Expression plasmid for the desired HIV-1 Env glycoprotein (wild-type or mutant)
-
Transfection reagent
-
TZM-bl reporter cell line (expresses CD4, CCR5, CXCR4, and contains a Tat-inducible luciferase reporter gene)
-
Entry inhibitor
-
Luciferase assay reagent
Procedure:
-
Co-transfect HEK293T cells with the Env-deficient HIV-1 backbone plasmid and the Env expression plasmid to produce pseudoviruses.
-
Harvest the supernatant containing the pseudoviruses after 48-72 hours.
-
Seed TZM-bl cells in a 96-well plate.
-
Prepare serial dilutions of the entry inhibitor.
-
Pre-incubate the pseudovirus with the different concentrations of the inhibitor for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the TZM-bl cells.
-
After 48 hours of incubation, lyse the cells and measure luciferase activity.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of infection inhibition against the inhibitor concentration.
Visualizations
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Caption: Workflow for identifying HIV-1 resistance mutations.
Part 2: Analysis of Resistance to MDM2-p53 Inhibitors
This section details the mechanisms of resistance to small molecule inhibitors that disrupt the MDM2-p53 interaction, a key strategy in cancer therapy for tumors retaining wild-type p53.
Data on Resistance Mutations
The primary mechanism of acquired resistance to MDM2-p53 inhibitors is the mutation of the TP53 gene.
| Inhibitor | Cell Line | Key Resistance Mutation(s) in p53 | Fold Change in IC50 (Resistance Level) | Reference |
| Nutlin-3a | A549 (Lung Cancer) | Various mutations in the TP53 gene | Not explicitly quantified, but confers resistance | [4] |
| H929 (Multiple Myeloma) | R248Q, R175H | >10-fold | [8] | |
| Granta-519 (Mantle Cell Lymphoma) | Mutations in DNA binding and dimerization domains | >10-fold | [6] | |
| HDM201 | Mouse tumors | Somatic mutations in Trp53 DNA-binding domain | Not explicitly quantified, but confers resistance in vivo | [9] |
Experimental Protocols
This protocol outlines the generation of cancer cell lines that are resistant to MDM2-p53 inhibitors through continuous exposure.
Objective: To develop cell line models of acquired resistance to MDM2-p53 inhibitors.
Materials:
-
Cancer cell line with wild-type p53 (e.g., A549, HCT116)
-
MDM2-p53 inhibitor (e.g., Nutlin-3a)
-
Cell culture medium and supplements
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Culture the parental cancer cell line in the presence of the MDM2-p53 inhibitor at its IC50 concentration.
-
Continuously culture the cells, replenishing the medium and inhibitor every 3-4 days.
-
Gradually increase the concentration of the inhibitor in a stepwise manner as the cells adapt and resume proliferation.
-
After several months of continuous culture, a resistant cell population should emerge.
-
Isolate single-cell clones from the resistant population by limiting dilution.
-
Expand the clones and confirm their resistance by determining the IC50 of the inhibitor and comparing it to the parental cell line.
-
Isolate genomic DNA from the resistant clones.
-
Amplify the coding sequence of the TP53 gene by PCR.
-
Sequence the PCR products to identify mutations.
This method is used to assess the functional consequence of p53 mutations in resistant cells.
Objective: To determine if the p53 pathway can be activated in resistant cells upon treatment with an MDM2 inhibitor.
Materials:
-
Parental and resistant cell lines
-
MDM2-p53 inhibitor
-
Lysis buffer
-
Primary antibodies against p53, MDM2, and p21
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Treat both parental and resistant cells with the MDM2 inhibitor for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, MDM2, and p21.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In resistant cells with a p53 mutation, treatment with the MDM2 inhibitor is not expected to lead to an accumulation of p53 and the induction of its downstream targets, p21 and MDM2, as would be seen in the sensitive parental cells.
Visualizations
Caption: The MDM2-p53 signaling pathway and its inhibition.
Caption: Mechanism of resistance to MDM2 inhibitors via p53 mutation.
References
- 1. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into Chemoresistance Mediated by Mdm2 Inhibitors: The Benefits of Targeted Therapy over Common Cytostatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of acquired nutlin-3 resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. A strategy simplifying site-directed mutagenesis in the CD4-binding region of HIV gp 120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Resistance to Inhibitors of the Human Double Minute-2 E3 Ligase is Mediated by Point Mutations of p53, but can be Overcome with the p53 Targeting Agent RITA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of NBD-557: A Guide for Laboratory Professionals
Essential Disposal Procedures for NBD-557
The proper disposal of this compound, as with any chemical compound, is contingent on its form (solid or in solution) and any potential hazards it may present. The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific environmental health and safety guidelines.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired solid this compound powder should be treated as chemical waste. It should not be disposed of in regular trash. Place the solid waste in a clearly labeled, sealed container designated for non-hazardous or potentially hazardous chemical waste.
-
Liquid Waste (Solutions): Solutions containing this compound, such as those prepared in DMSO for experimental use, must be collected as chemical waste. Do not pour these solutions down the drain. Use a dedicated, leak-proof container, clearly labeled with the contents (e.g., "this compound in DMSO") and the approximate concentration.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, gloves, and weighing papers, should be disposed of as solid chemical waste. Place these items in a designated, sealed waste bag or container.
Step 2: Proper Labeling and Storage
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound" or "N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide") and any solvents present.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they are collected for disposal.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your this compound waste. Your EHS office will have established procedures for handling and disposing of chemical waste in accordance with local and national regulations.
General Safety and Handling Information
While a specific SDS for this compound is not available, the following table summarizes general safety and handling precautions for a compound of this nature. This information is for guidance only and should be supplemented by a thorough risk assessment for your specific experimental procedures.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. |
| Handling | Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage for the solid compound is typically at -20°C for long-term stability.[1] |
| First Aid (General) | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention if any symptoms occur. |
Mechanism of Action: this compound in HIV-1 Entry Inhibition
This compound functions as a small-molecule inhibitor of HIV-1 entry. It mimics the CD4 receptor, binding to the HIV-1 envelope glycoprotein gp120. This binding event prevents the initial attachment of the virus to the host cell's CD4 receptor, a critical first step in the viral entry process.
References
Personal protective equipment for handling Nbd-557
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential, immediate safety and logistical information for the handling of Nbd-557 (CAS: 333352-59-3). Given that detailed toxicological data for this compound is not widely available, a cautious approach based on established laboratory safety principles for handling novel chemical entities is paramount. This document aims to be your preferred source for ensuring a safe laboratory environment when working with this compound.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE, and the subsequent workflow diagram illustrates the correct sequence for donning and doffing.
| Protection Type | Specific PPE | Purpose |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be used in addition to goggles when there is a significant risk of splashes. | Protects against splashes, aerosols, and airborne particles. |
| Skin & Body Protection | A fully buttoned laboratory coat. | Prevents contact of the chemical with skin and personal clothing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Provides a barrier against direct skin contact. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | Protects against inhalation of the powdered compound. |
II. Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and experimental integrity.
1. Preparation and Handling:
-
Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.
-
Personal Protective Equipment: Before handling, ensure all required PPE is donned correctly.
-
Weighing: If weighing the powdered form, do so in a fume hood to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
2. Storage:
-
Short-term: For up to one year, store this compound at -20°C.[1]
-
Long-term: For periods of up to two years, storage at -80°C is recommended.[1]
3. Spill Response:
-
Evacuation: If a significant spill occurs, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, use an appropriate absorbent material to contain the substance.
-
Cleanup: Wearing appropriate PPE, carefully clean the spill area.
-
Disposal: Dispose of the contaminated materials as hazardous waste.
4. Disposal Plan:
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, wipes, and containers, should be collected in a designated hazardous waste container.
-
Labeling: Clearly label the hazardous waste container with the contents.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste.
III. Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
This guide is intended to supplement, not replace, your institution's specific safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for detailed guidance on chemical handling and disposal. As this compound is for research use only and not for personal consumption, it is imperative to handle it with the utmost care.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
